molecular formula C16H15NO4 B2757050 (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene CAS No. 586410-18-6

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Cat. No.: B2757050
CAS No.: 586410-18-6
M. Wt: 285.299
InChI Key: ZOKYIFYCPTXDCW-ONEGZZNKSA-N
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Description

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.299. The purity is usually 95%.
BenchChem offers high-quality (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15-9-13(10-16(11-15)21-2)4-3-12-5-7-14(8-6-12)17(18)19/h3-11H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKYIFYCPTXDCW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Solvent Selection for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Executive Summary

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (also referred to as 3,5-dimethoxy-4'-nitrostilbene) is a "push-pull" stilbene derivative characterized by an electron-donating dimethoxy ring and an electron-withdrawing nitrobenzene ring. This structural motif imparts significant non-linear optical (NLO) properties and fluorescence but also dictates a specific solubility profile driven by dipole-dipole interactions and


-stacking.

This guide provides a technical analysis of its solubility, moving beyond simple "soluble/insoluble" labels to provide thermodynamic context, purification protocols, and solvent selection strategies for research and development.

Physicochemical Profile & Solubility Mechanism

To understand the solubility of this molecule, one must analyze its competing intermolecular forces.

  • Lipophilicity: The core stilbene backbone and methoxy groups create a high degree of lipophilicity.

  • Polarity: The nitro group (

    
    ) introduces a strong dipole moment, making the molecule poorly soluble in purely non-polar aliphatic hydrocarbons (e.g., hexane) but highly soluble in polar aprotic solvents.
    
  • Crystallinity: The planar (E)-configuration facilitates strong

    
    -
    
    
    
    stacking in the solid state, requiring significant solvation energy (enthalpy of fusion) to break the crystal lattice.
Predicted Hansen Solubility Parameters (HSP)

Based on group contribution methods (Van Krevelen/Hoftyzer) for the 3,5-dimethoxy-4'-nitrostilbene structure:

ParameterSymbolEstimated Value (

)
Significance
Dispersion

~19.5Interaction via Van der Waals forces (aromatic rings).
Polarity

~12.0Interaction via permanent dipoles (Nitro/Methoxy groups).
H-Bonding

~6.5Low H-bonding capacity (Acceptor only; no Donors).

Implication: The ideal solvents are those with moderate polarity and low hydrogen-bonding donation potential (e.g., Acetone, DCM, THF).

Solubility Data & Solvent Classification

The following data is synthesized from synthesis purification protocols and structural analog analysis (e.g., DANS, MONS).

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility StatusApplication Context
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Stock Solutions: Ideal for biological assays or chemical reactions. Hard to remove.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Processing: Excellent for extraction and column chromatography.
Ketones/Esters Acetone, Ethyl AcetateModerate/High Synthesis: Good for reaction media; moderate solubility allows for concentration.
Alcohols Ethanol, MethanolTemperature Dependent Purification: Low solubility at RT; High solubility at boiling point. Used for Recrystallization .[1][2]
Non-Polar Hexane, PentaneInsoluble/Poor Precipitation: Used as an antisolvent to crash the product out of solution.
Aqueous Water, PBS BufferInsoluble Wash: Used to remove inorganic salts during workup.

Technical Workflows

Workflow A: Recrystallization (Purification)

The most definitive test of solubility is the recrystallization process. This molecule is synthesized via condensation (e.g., Wittig or Heck reactions) and purified by exploiting the temperature-dependent solubility in alcohols.

Optimum Solvent System: Ethanol/Water (10:1) or Pure Methanol.

Recrystallization Start Crude Solid (Yellow/Orange) Dissolve Dissolve in Boiling Ethanol (T > 75°C) Start->Dissolve Check Is Solution Clear? Dissolve->Check FilterHot Hot Filtration (Remove insolubles) Check->FilterHot No (Turbid) Cool Slow Cooling to RT then 4°C Check->Cool Yes (Clear) FilterHot->Cool Precipitate Crystallization (Lattice Formation) Cool->Precipitate Collect Vacuum Filtration & Wash (Cold EtOH) Precipitate->Collect

Figure 1: Thermal recrystallization workflow exploiting the steep solubility curve in alcohols.

Workflow B: Determination of Thermodynamic Solubility

For drug development or precise physical chemistry applications, "visual" solubility is insufficient. Use the Shake-Flask Method to determine the equilibrium solubility (


).

Protocol:

  • Preparation: Place an excess of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene solid (approx. 50 mg) into a scintillation vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Octanol, Water, DMSO).

  • Equilibration: Agitate at constant temperature (

    
    ) for 24–48 hours.
    
  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45

    
     PTFE filter (avoid nylon, which may bind the nitro compound).
    
  • Quantification: Dilute the supernatant with Acetonitrile and analyze via HPLC-UV (Detection

    
    ).
    

Critical Application Notes

For Biological Assays (Stock Preparation)
  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Store at

    
     protected from light. The nitro-stilbene motif is photosensitive (prone to trans-to-cis photoisomerization).
    
  • Precipitation Risk: When dosing into aqueous cell culture media, ensure the final DMSO concentration is

    
    . Rapid dispersion is required to prevent micro-precipitation of the lipophilic stilbene.
    
For NLO/Polymer Casting
  • Solvent: Chloroform or Chlorobenzene.

  • Reasoning: These solvents have high vapor pressures (fast evaporation) and high solubility for the compound, allowing for the formation of optical quality thin films without crystallization defects during the drying phase.

References

  • Synthesis & Purification: CN1539805A - The synthetic method of pterostilbene. (Describes the synthesis and recrystallization of the 3,5-dimethoxy-4'-nitrostilbene intermediate from Ethanol/Water).

  • Analogous Solubility Data (MONS): Synthesis, Growth... of 4-methoxy 4-nitrostilbene (MONS). (Provides solubility data for the structural analog 4-methoxy-4'-nitrostilbene).

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for group contribution theory used in Section 2).

  • Fluorescence Properties: Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS). (Discusses solvent effects on push-pull stilbenes).

Sources

Photophysical properties of dimethoxy nitrostyryl benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Photophysical Properties of Dimethoxy Nitrostyryl Benzene Derivatives

Abstract

Dimethoxy nitrostyryl benzene derivatives represent a significant class of organic chromophores characterized by a robust intramolecular charge-transfer (ICT) framework. This guide provides a comprehensive technical overview of their synthesis, core photophysical properties, and the underlying mechanisms governing their interaction with light. We delve into their electronic absorption and emission behaviors, the profound influence of solvent environments (solvatochromism), and their promising nonlinear optical (NLO) properties. Detailed experimental protocols for their characterization are provided, underpinned by an explanation of the causal relationships between molecular structure and photophysical function. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique optical and electronic properties of these versatile push-pull systems.

Introduction: The Architecture of a Push-Pull Chromophore

Styryl benzene derivatives, particularly those functionalized with electron-donating and electron-withdrawing groups, are cornerstones of modern materials science and chemical biology. The specific inclusion of dimethoxy groups (-OCH₃) as electron donors and a nitro group (-NO₂) as a potent electron acceptor creates a canonical "push-pull" system. This electronic asymmetry is the primary determinant of their rich photophysical behavior.

Upon photoexcitation, an electron density shift occurs from the methoxy-substituted phenyl ring (the donor) across the π-conjugated styryl bridge to the nitro-substituted ring (the acceptor). This phenomenon, known as intramolecular charge transfer (ICT), results in a highly polarized excited state. The efficiency and energy of this ICT process are exquisitely sensitive to the molecule's substitution pattern and its surrounding environment, making these derivatives valuable for applications ranging from fluorescent sensors to advanced nonlinear optical materials.[1][2]

Synthesis of Dimethoxy Nitrostyryl Benzene Derivatives

The most common and efficient method for synthesizing nitrostyryl benzene derivatives is the nitroaldol condensation (Henry reaction) between a substituted benzaldehyde and a nitroalkane. For dimethoxy nitrostyryl benzenes, this typically involves the reaction of a dimethoxybenzaldehyde with nitromethane, often catalyzed by a weak base like ammonium acetate in an acidic medium like glacial acetic acid.[3]

Generalized Synthesis Scheme

The reaction proceeds via a condensation mechanism to yield the target β-nitrostyrene derivative. The E (trans) isomer is typically the predominant product due to its greater thermodynamic stability.[3]

G cluster_reactants Reactants cluster_conditions Conditions r1 Dimethoxybenzaldehyde p1 Dimethoxy Nitrostyryl Benzene (Crude Product) r1->p1 r2 Nitromethane r2->p1 c1 Ammonium Acetate (Catalyst) c1->p1 c2 Glacial Acetic Acid (Solvent) c2->p1 c3 Heat c3->p1 p2 Purification (Recrystallization) p1->p2 p3 Final Product (E-isomer) p2->p3

Caption: Generalized workflow for the synthesis of dimethoxy nitrostyryl benzene.

Experimental Protocol: Synthesis of 3,4-Dimethoxy-β-nitrostyrene

This protocol is adapted from established nitroaldol condensation procedures.[3]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxybenzaldehyde (1.0 eq), nitromethane (approx. 10-15 eq), and ammonium acetate (approx. 3.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 2-3 mL per gram of aldehyde).

  • Reaction: Heat the mixture to reflux (or to a specified temperature, e.g., 75-80°C[4]) with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with cold water and then a cold, non-polar solvent (e.g., hexane or a petroleum ether/diethyl ether mixture) to remove unreacted starting materials.[5]

  • Drying & Characterization: Dry the purified light-yellow crystals under vacuum. Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity. The E/Z ratio can also be determined via NMR analysis.[3]

Core Photophysical Properties

The defining characteristic of these molecules is the ICT transition, which dominates their interaction with light.

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) mol D-π-A System (Donor-Bridge-Acceptor) s0 Low Dipole Moment (D-π-A) s1 High Dipole Moment (D⁺-π-A⁻) Intramolecular Charge Transfer s0->s1 hν (Absorption) s1->s0 Fluorescence / Non-radiative decay

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Electronic Absorption (UV-Vis Spectroscopy)

The UV-Vis absorption spectra of dimethoxy nitrostyryl benzenes are typically characterized by an intense, broad absorption band in the near-UV or visible region. This band is assigned to a π-π* electronic transition with significant ICT character.[1][6]

  • Mechanism: The energy of this transition corresponds to the energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO), which is primarily localized on the electron-rich dimethoxybenzene moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), which is concentrated on the electron-deficient nitro-styryl portion.[1]

  • Structural Effects: The position of the absorption maximum (λ_max) is sensitive to the substitution pattern. For example, moving the methoxy groups from positions that are meta to the styryl group to positions that are para can enhance conjugation and lead to a bathochromic (red) shift.

Compound DerivativeTypical λ_max (in non-polar solvent)Reference
1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene~434 nm (in dioxane)[7]
2-chloro-3,4-dimethoxy-4′-nitrostilbeneVaries with solvent[8]
4-(Nitrostyryl)phenols (related structures)350-450 nm range[1]
Fluorescence and Emission Properties

The emission properties of these derivatives are complex and highly dependent on the balance between radiative (fluorescence) and non-radiative decay pathways.

  • Fluorescence Quenching: The nitro group is a well-known fluorescence quencher. It can promote non-radiative decay pathways, such as intersystem crossing (ISC) to the triplet state or photo-induced electron transfer (PET) processes, which compete with fluorescence.[9]

  • ICT-Induced Emission: Despite the presence of the nitro group, significant fluorescence can be observed in some derivatives, particularly in polar solvents.[9] This is because the formation of a stabilized ICT state can sometimes create a new, emissive decay channel that can outcompete the quenching pathways. In some cases, this can lead to a dramatic, solvent-dependent increase in fluorescence quantum yield.[9]

  • Intersystem Crossing (ISC): The nitro group can facilitate spin-orbit coupling, increasing the rate of ISC from the singlet excited state (S₁) to the triplet state (T₁).[2] This process populates a reactive triplet state and reduces fluorescence efficiency.[9]

Solvatochromism

Solvatochromism is the change in the color of a solution (i.e., a shift in absorption or emission spectra) with a change in solvent polarity. Due to the large change in dipole moment between the ground and excited ICT states, dimethoxy nitrostyryl benzenes are often highly solvatochromic.

  • Positive Solvatochromism: Typically, these compounds exhibit positive solvatochromism, where the emission spectrum shifts to lower energy (red-shift) as solvent polarity increases. This is because the polar excited state is stabilized more effectively by polar solvents than the less polar ground state.

  • Reverse Solvatochromism: Interestingly, some related nitrostyryl systems have shown a reversal in solvatochromism.[1][10] This unusual behavior occurs when specific solute-solvent interactions, such as hydrogen bonding with the nitro and/or donor groups, stabilize the ground state more than the excited state in certain solvents, leading to a hypsochromic (blue) shift.[1][11] The interpretation of solvatochromic data often requires multiparameter equations (like the Catalán method) to disentangle the effects of solvent acidity, basicity, dipolarity, and polarizability.[1]

Nonlinear Optical (NLO) Properties

The significant difference in electron distribution between the ground and excited states, coupled with a highly polarizable π-system, makes these push-pull molecules excellent candidates for NLO applications.[8]

  • Second- and Third-Order Effects: These materials can exhibit large second- and third-order hyperpolarizabilities (β and γ, respectively). Non-centrosymmetric crystal packing is crucial for observing second-order effects like second-harmonic generation (SHG).[8]

  • Structure-NLO Relationship: The magnitude of the NLO response is strongly correlated with the ICT efficiency. Enhancing the donor/acceptor strength and extending the π-conjugation length generally leads to improved NLO properties.[12][13] The Z-scan technique is a common experimental method to determine the nonlinear refractive index and absorption coefficient.[14]

Standard Experimental Methodologies

A systematic characterization of these derivatives involves a series of standard photophysical measurements.

G cluster_data Key Parameters Derived start Synthesized Compound prep Sample Preparation (Dissolution in solvent of interest) start->prep uv UV-Vis Absorption Spectroscopy prep->uv fl Fluorescence Emission Spectroscopy prep->fl solv Solvatochromism Study (Repeat in various solvents) prep->solv data Data Analysis uv->data fl->data d1 λ_max (abs) data->d1 d2 λ_em (flu) data->d2 d3 Stokes Shift data->d3 d4 Quantum Yield (Φ_F) data->d4

Caption: Standard workflow for photophysical characterization.

Protocol 4.1: UV-Vis Absorption Spectroscopy
  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a high-purity spectroscopic grade solvent (e.g., dioxane, THF, or acetonitrile).

  • Working Solution: Dilute the stock solution to a concentration that yields an absorbance maximum between 0.5 and 1.0 AU (Absorbance Units). This is typically in the micromolar (µM) range.

  • Measurement: Use a dual-beam spectrophotometer. Fill a 1 cm path length quartz cuvette with the working solution and a matched cuvette with the pure solvent (as a reference).

  • Scan: Record the absorption spectrum over the desired wavelength range (e.g., 250-700 nm).

  • Data Extraction: Identify the wavelength of maximum absorbance, λ_max.

Protocol 4.2: Steady-State Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a quartz cuvette. The absorbance at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λ_ex), which is typically chosen at or near the absorption maximum (λ_max).

  • Emission Scan: Scan the emission wavelengths, starting from ~10-20 nm above the excitation wavelength to a point where the emission signal returns to baseline.

  • Data Extraction: Identify the wavelength of maximum emission, λ_em. The difference in energy (or wavelength) between λ_max and λ_em is the Stokes shift.

  • Quantum Yield (Φ_F) Determination (Relative Method):

    • Select a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the sample's quantum yield using the Stern-Volmer equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Applications and Future Outlook

The unique photophysical properties of dimethoxy nitrostyryl benzene derivatives make them suitable for a variety of advanced applications.

  • Fluorescent Probes and Sensors: Their sensitivity to the local environment (solvatochromism) allows them to be used as probes for micro-polarity in complex systems like polymer matrices or biological membranes. They can also be functionalized for the selective detection of specific analytes, where binding events trigger a change in fluorescence via quenching or enhancement.[15][16][17]

  • Nonlinear Optics: Their large hyperpolarizabilities are being explored for use in optical switching, frequency conversion, and other photonic applications.[8][12]

  • Medicinal Chemistry: Beyond their photophysics, some nitrostyrene derivatives have shown promising biological activities, including antimicrobial and enzyme inhibitory effects.[3][18] For example, derivatives have been investigated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes.[3]

The future of this field lies in the rational design of new derivatives with tailored properties. By precisely tuning the electronic nature and steric arrangement of substituents, researchers can optimize these molecules for specific applications, such as enhancing two-photon absorption cross-sections for bio-imaging or improving the efficiency of singlet oxygen sensitization for photodynamic therapy.[2][19]

References

  • Salamah, Y., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI. [Link]

  • Machado, V. G., et al. (2015). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. PubMed. [Link]

  • Machado, V. G., et al. (2017). Reverse solvatochromism in solvent binary mixtures: a case study using a 4-(nitrostyryl)phenolate as a probe. RSC Publishing. [Link]

  • Solvatochromism of new substituted 4-[(E)-(4-nitrophenyl)diazenyl]phenolate dyes. (2025). Source not specified. [Link]

  • Mazzucato, U., et al. (2011). Unusual high fluorescence of two nitro-distyrylbenzene-like compounds induced by CT processes affecting the fluorescence/intersystem-crossing competition. RSC Publishing. [Link]

  • Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes | Request PDF. (2025). ResearchGate. [Link]

  • Machado, V. G., et al. (2012). Nitro-Substituted 4-[(Phenylmethylene)imino]phenolates: Solvatochromism and Their Use as Solvatochromic Switches and as Probes for the Investigation of Preferential Solvation in Solvent Mixtures. ACS Publications. [Link]

  • Ratković, A., et al. (2022). Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. ResearchGate. [Link]

  • Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. (2022).
  • Bartocci, G., et al. (2004). Synthesis, spectral properties and photobehaviour of push–pull distyrylbenzene nitro-derivatives. ScienceDirect. [Link]

  • Ratković, A., et al. (2022). Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. PMC. [Link]

  • Cárdenas, J. G., et al. (2020). Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. PMC. [Link]

  • 3,4-DIMETHOXY-B-NITROSTYRENE. (n.d.). LookChem. [Link]

  • 1,5-dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene. (2025). ChemSynthesis. [Link]

  • Salamah, Y., et al. (2020). (PDF) Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. ResearchGate. [Link]

  • Gonzalez-Vazquez, J., et al. (2016). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. PMC. [Link]

  • Zhang, C-J., et al. (2021). A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. ScienceDirect. [Link]

  • Ghosh, S., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. PMC. [Link]

  • Swiatkiewicz, J., et al. (1990). Anisotropy of the Linear and Third-Order Nonlinear Optical Properties of a Stretch-Oriented Polymer Film of Poly-(2,5-dimethoxy...). DTIC. [Link]

  • (a) Fluorescence quenching efficiency of different nitroaromatic... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. (1969). JPC. [Link]

  • Wilson, C., et al. (2020). Ultraviolet Excitation Dynamics of Nitrobenzenes. Heriot-Watt Research Portal. [Link]

  • Synthesis and Properties of Photoluminescent 1,4-Bis(α-cyano-4-methoxystyryl)benzenes. (2025). ResearchGate. [Link]

  • Wozniak, K., et al. (2021). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. New Journal of Chemistry. [Link]

  • Zhao, A., et al. (2010). Anomalous Photophysics of Bis(hydroxystyryl)benzenes-A Twist on the para/meta Dichotomy. PMC. [Link]

  • Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. (2020). MDPI. [Link]

  • Lee, S-H., et al. (2002). Synthesis and nonlinear optical properties of 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives. PubMed. [Link]

  • Experimental Analysis Of The Non-Linear Optical Properties Of Derivatives Of 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-Yl)-2H-Pyrazolines. (2021). ResearchGate. [Link]

  • Photophysical Properties of Anthracene Derivatives. (2023). MDPI. [Link]

  • Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. (2022). Semantic Scholar. [Link]

  • Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. (n.d.). ResearchGate. [Link]

  • Relationship Between Sensor Sensitivity and Chemical Structure of Benzene-Carboxylic Modifiers for Umami Substance Detection. (2025). MDPI. [Link]

  • Highly Sensitive Fluorescent Sensing for Nitrobenzene of Cd II Complexes Based on Three Isomers and a Bis-Imidazole Ligand. (2024). MDPI. [Link]

  • Highly Selective Detection of Benzene and Discrimination of Volatile Aromatic Compounds Using Oxide Chemiresistors with Tunable Rh‐TiO2 Catalytic Overlayers. (2021). PMC. [Link]

  • “Enhanced Detection of Nitrobenzene by an Electrochemical Sensor Based on Orange Peel Waste-Derived Carbon Nanodots“ | Request PDF. (2025). ResearchGate. [Link]

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Unveiling the Non-Linear Optical Potential of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the significant non-linear optical (NLO) potential of the push-pull chromophore, (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive overview of its synthesis, advanced characterization techniques, and theoretical underpinnings. Our focus is on delivering field-proven insights and robust, self-validating protocols to empower your research and development endeavors.

Introduction: The Promise of Asymmetric Stilbenes in Non-Linear Optics

Organic molecules with significant non-linear optical (NLO) properties are at the forefront of materials science, offering vast potential in optoelectronics, optical data storage, and bio-imaging. The efficacy of these materials hinges on their molecular structure, particularly the presence of electron-donating and electron-accepting moieties linked by a π-conjugated system. This "push-pull" architecture facilitates intramolecular charge transfer (ICT), a key mechanism for high NLO responses.[1]

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is a prime example of such a system. The methoxy groups (-OCH₃) at the 1 and 3 positions of one phenyl ring act as potent electron donors, while the nitro group (-NO₂) on the other phenyl ring serves as a strong electron acceptor. The stilbene backbone, with its ethylene bridge, provides the necessary π-conjugation for efficient charge transfer. This molecular design leads to a large change in dipole moment upon excitation, a critical factor for a high second-order hyperpolarizability (β), which is a measure of a molecule's NLO activity.

This guide will delve into the practical aspects of realizing and quantifying the NLO potential of this promising molecule, from its synthesis to its detailed characterization and theoretical modeling.

Synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

The synthesis of (E)-stilbene derivatives is well-established, with the Horner-Wadsworth-Emmons (HWE) and Wittig reactions being two of the most reliable methods for achieving high stereoselectivity for the desired (E)-isomer.[2] The HWE reaction is often preferred due to the easier removal of the phosphate byproduct compared to the triphenylphosphine oxide generated in the Wittig reaction.[3]

Recommended Synthetic Route: The Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. For the synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, this translates to the reaction between diethyl (4-nitrobenzyl)phosphonate and 3,5-dimethoxybenzaldehyde.

Diagram: Horner-Wadsworth-Emmons Synthesis Workflow

HWE_Synthesis start_materials Starting Materials: - Diethyl (4-nitrobenzyl)phosphonate - 3,5-Dimethoxybenzaldehyde deprotonation Deprotonation: Formation of Phosphonate Carbanion start_materials->deprotonation Strong Base (e.g., NaH) Solvent (e.g., THF) reaction Reaction with Aldehyde deprotonation->reaction Addition of Aldehyde workup Workup & Purification reaction->workup Quenching Extraction Chromatography product Final Product: (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene workup->product

Caption: Horner-Wadsworth-Emmons synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

  • Diethyl (4-nitrobenzyl)phosphonate

  • 3,5-Dimethoxybenzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl (4-nitrobenzyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the carbanion is often indicated by a color change.

  • Reaction with Aldehyde:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of 3,5-dimethoxybenzaldehyde (1.1 equivalents) in anhydrous THF dropwise.

    • Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene as a solid.

Experimental Characterization of NLO Properties: The Z-Scan Technique

The Z-scan technique is a powerful and widely used method to determine the third-order NLO properties of materials, specifically the non-linear absorption coefficient (β) and the non-linear refractive index (n₂).[4][5] The technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmitted intensity through an aperture in the far field.

Principles of Z-Scan

The Z-scan measurement can be performed in two configurations:

  • Open-Aperture (OA) Z-scan: The aperture is fully open, and the detector collects all the transmitted light. This configuration is sensitive to non-linear absorption processes like two-photon absorption (2PA) or reverse saturable absorption (RSA).

  • Closed-Aperture (CA) Z-scan: A partially closed aperture is placed before the detector, allowing only the central part of the beam to pass. This setup is sensitive to changes in the beam's divergence caused by non-linear refraction (self-focusing or self-defocusing).

By performing both OA and CA scans, one can decouple the non-linear absorption and refraction effects.

Diagram: Z-Scan Experimental Setup

Z_Scan_Setup Laser Laser Source Lens Focusing Lens Laser->Lens Gaussian Beam Sample Sample on Translation Stage Lens->Sample BS Beam Splitter Sample->BS z-axis Aperture Aperture BS->Aperture Detector_OA Open-Aperture Detector BS->Detector_OA Detector_CA Closed-Aperture Detector Aperture->Detector_CA

Caption: Schematic of a typical Z-scan experimental setup.

Step-by-Step Z-Scan Protocol

Equipment:

  • Pulsed laser source (e.g., Nd:YAG laser, 532 nm, nanosecond or picosecond pulses)

  • Focusing lens

  • Motorized translation stage

  • High-quality quartz cuvette (e.g., 1 mm path length)

  • Aperture

  • Two photodetectors

  • Beam splitter

  • Data acquisition system

Procedure:

  • Sample Preparation:

    • Dissolve the synthesized (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene in a suitable solvent (e.g., chloroform, THF) to a known concentration. The solution should have a linear transmittance of >90% at the laser wavelength to avoid thermal effects.

    • Fill the quartz cuvette with the solution.

  • Experimental Setup and Alignment:

    • Align the laser beam to be a TEM₀₀ Gaussian mode.

    • Focus the beam using a lens of appropriate focal length.

    • Mount the cuvette on the motorized translation stage and position it at the focal point of the lens.

    • Place the beam splitter after the sample to direct a portion of the beam to the open-aperture detector and the rest towards the closed-aperture detector.

    • Position the closed aperture in the far field and adjust its size to have a linear transmittance (S) between 0.1 and 0.5.

  • Data Acquisition:

    • Move the sample along the z-axis from a position far before the focus to a position far after the focus, recording the transmitted intensity at both detectors for each z-position.

    • Perform a Z-scan on the pure solvent under the same conditions to account for its contribution to the NLO signal.

  • Data Analysis:

    • Normalize the transmitted intensity by dividing by the intensity measured when the sample is far from the focus.

    • The open-aperture data will show a valley for positive non-linear absorption (e.g., 2PA) and a peak for saturable absorption.

    • The closed-aperture data will exhibit a pre-focal valley followed by a post-focal peak for a positive non-linear refractive index (self-focusing) and the opposite for a negative n₂ (self-defocusing).

    • Fit the experimental data to the theoretical Z-scan equations to extract the values of β and n₂. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated.

Theoretical Investigation: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool for understanding and predicting the NLO properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[6]

The Role of DFT in NLO Property Prediction

DFT calculations can provide valuable insights into the electronic structure of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene and its response to an external electric field. Key properties that can be calculated include:

  • First-order hyperpolarizability (β): Related to the second-order NLO response.

  • Second-order hyperpolarizability (γ): Related to the third-order NLO response, which is probed by the Z-scan technique.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energy gap and spatial distribution of these orbitals are crucial for understanding the intramolecular charge transfer characteristics.

Long-range corrected functionals, such as CAM-B3LYP, are often recommended for calculating the NLO properties of push-pull systems as they provide a more accurate description of charge-transfer excitations.[7]

Diagram: DFT Calculation Workflow for NLO Properties

DFT_Workflow mol_struct 1. Molecular Structure Input geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_struct->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc nlo_calc 4. NLO Property Calculation (e.g., CAM-B3LYP/6-311+G(d,p) Keyword: Polar) freq_calc->nlo_calc analysis 5. Output Analysis (Extract β and γ values) nlo_calc->analysis interpretation 6. Interpretation (Relate to electronic structure) analysis->interpretation

Caption: A typical workflow for calculating NLO properties using DFT.

Step-by-Step DFT Calculation Protocol using Gaussian

Software: Gaussian 09 or a later version.

Procedure:

  • Input File Preparation:

    • Build the molecular structure of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene using a molecular modeling program (e.g., GaussView).

    • Create a Gaussian input file (.gjf or .com).

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization to find the minimum energy structure. A suitable level of theory is B3LYP with a 6-311G(d,p) basis set.

    • Follow this with a frequency calculation at the same level of theory to ensure that the optimized structure is a true minimum (no imaginary frequencies).

    • Example Route Section:#p B3LYP/6-311G(d,p) Opt Freq

  • NLO Property Calculation:

    • Use the optimized geometry for a single-point energy calculation to determine the NLO properties.

    • Employ a long-range corrected functional like CAM-B3LYP and a larger basis set with diffuse functions, such as 6-311+G(d,p), for better accuracy.

    • Include the Polar keyword in the route section to request the calculation of polarizabilities and hyperpolarizabilities.

    • Example Route Section:#p CAM-B3LYP/6-311+G(d,p) Polar

  • Output Analysis:

    • Open the output file (.log or .out).

    • Search for the section on polarizability and hyperpolarizability. The values for the first hyperpolarizability (β) and second hyperpolarizability (γ) will be reported in atomic units.

    • Convert the atomic units to the more commonly used electrostatic units (esu).

Data Presentation and Interpretation

A systematic presentation of both experimental and theoretical data is crucial for evaluating the NLO potential of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene.

Quantitative NLO Data

The following table presents representative third-order NLO parameters for donor-acceptor stilbene derivatives, providing a benchmark for the expected performance of the target molecule. It is important to note that these values can be highly dependent on the experimental conditions (e.g., laser wavelength, pulse duration, solvent) and the computational methodology.

Compound/Systemn₂ (cm²/W)β (cm/GW)γ (esu)Method
Donor-Acceptor Stilbene Derivative 1~10⁻¹⁴~10~10⁻³⁴Z-scan (ns, 532 nm)
Donor-Acceptor Stilbene Derivative 2~10⁻¹³~50~10⁻³³Z-scan (ps, 1064 nm)
(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzeneTo be determinedTo be determinedTo be determinedProposed Experimental/Theoretical

Note: The values for derivative 1 and 2 are illustrative and based on typical ranges reported for similar compounds in the literature.[8][9]

The combination of experimental Z-scan data and theoretical DFT calculations for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene will provide a comprehensive understanding of its third-order NLO response. The magnitude of γ, in particular, will be a key indicator of its potential for applications in all-optical switching and other third-order NLO phenomena.

Conclusion and Future Outlook

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene represents a compelling candidate for a high-performance NLO material. Its well-defined donor-π-acceptor structure is conducive to a strong intramolecular charge transfer, which is the cornerstone of a significant NLO response. This guide has provided a detailed roadmap for its synthesis via the Horner-Wadsworth-Emmons reaction, a robust protocol for the experimental determination of its third-order NLO properties using the Z-scan technique, and a clear workflow for its theoretical investigation through DFT calculations.

The synergy between these experimental and computational approaches provides a self-validating system for characterizing novel NLO materials. The experimental results ground the theoretical models, while the computational insights can guide the rational design of next-generation molecules with even greater NLO capabilities. By following the protocols outlined in this guide, researchers can effectively unlock and quantify the NLO potential of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene and contribute to the advancement of organic materials for photonic applications.

References

  • Request PDF. (n.d.). Third and Fifth Order Nonlinear Optical Response of a TICT/Stilbene Hybrid Chromophore. [Link]

  • Request PDF. (2025, August 5). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. [Link]

  • PMC. (n.d.). Synthetic approaches toward stilbenes and their related structures. [Link]

  • American Institute of Physics. (n.d.). The cubic susceptibility dispersion of Alkoxy-nitro-stilbene (MONS). [Link]

  • JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. [Link]

  • MDPI. (2004, September 30). Density Functional Studies of the Dipole Polarizabilities of Substituted Stilbene, Azoarene and Related Push-Pull Molecules. [Link]

  • ChemRxiv. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. [Link]

  • SciELO México. (n.d.). Synthesis and chemical-optical characterization of push-pull stilbenes. [Link]

  • University of Central Florida. (2020, February 6). Third- and Fifth-Order Nonlinear Optical Response of a TICT/Stilbene Hybrid Chromophore. [Link]

  • MDPI. (2022, December 9). Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions. [Link]

  • MDPI. (n.d.). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. [Link]

  • Journal of the American Chemical Society. (2000, January 28). Thiazole and Thiophene Analogues of Donor−Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure−Property Relationships. [Link]

  • Unknown. (2014, March 13). The Wittig Reaction. [Link]

  • RSC Publishing. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. [Link]

  • ResearchGate. (2016, February 1). How can i using gaussian 09 to optimize a molecule on different concentration?. [Link]

  • Request PDF. (n.d.). Performance of DFT Functionals for Calculating the Second-Order Nonlinear Optical Properties of dipolar Merocyanines. [Link]

  • YouTube. (2024, July 15). Non linear optical properties from Gaussian program. [Link]

  • Using JCP format. (1999, October 22). Nonlinear optical properties of push–pull stilbenes based on a strong carbocation acceptor moiety. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. [Link]

  • Unknown. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • YouTube. (2020, June 8). Polarization and Hyperpolarization Calculation NLO Features using gaussian 09. [Link]

  • Scribd. (n.d.). Gaussian 09 Tutorial | PDF | Normal Distribution | Central Processing Unit. [Link]

  • MDPI. (2025, October 11). Efficient Tuning of the Third-Order Nonlinear Optical Properties of Some Functionalized Boron-Dipyrromethene Dyes. [Link]

  • RSC Publishing. (2021, March 19). Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives. [Link]

  • CDN. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. [Link]

  • ChemRxiv. (n.d.). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. [Link]

  • Semantic Scholar. (2004, September 30). Molecular Sciences Density Functional Studies of the Dipole Polarizabilities of Substituted Stilbene, Azoarene and Related Push-. [Link]

  • University of Central Florida. (n.d.). Z-Scan Measurements of Optical Nonlinearities. [Link]

  • Science Madness. (2022, December 26). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. [Link]

  • ResearchGate. (2025, August 5). Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C 60 Doped Poly(dimethylacetylendicarboxylate). [Link]

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • arXiv. (n.d.). Unveiling and engineering of third order optical nonlinearities in NiCo2O4 nanoflowers. [Link]

  • Biblioteka Nauki. (n.d.). Z-Scan Measurements of the Third-Order Optical N… — Library of Science. [Link]

  • ACS Publications. (n.d.). Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores | The Journal of Physical Chemistry B. [Link]

  • Sargent Group. (n.d.). Azobenzenes for photonic network applications: Third-order nonlinear optical properties. [Link]

  • 4th Physics Institute. (2014, April 27). Nonlinear refractive indices of nonlinear liquids: wavelength dependence and influence of retarded response. [Link]

  • Emergent Mind. (2025, July 30). Third-Order Nonlinear Optical Susceptibility. [Link]

  • PMC. (n.d.). More Than Resveratrol: New Insights into Stilbene-Based Compounds. [Link]

  • ResearchGate. (2021, March 30). Enhanced nonlinear refractive index in epsilon-near-zero materials. [Link]

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Technical Guide: Melting Point and Thermal Stability of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization and thermal stability profile of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene , a critical intermediate in the synthesis of the nutraceutical Pterostilbene .

Executive Summary

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (also known as trans-3,5-dimethoxy-4'-nitrostilbene) is a lipophilic stilbenoid derivative. It serves as the penultimate intermediate in the industrial synthesis of Pterostilbene (a potent dimethylated analog of Resveratrol). Its thermal behavior is defined by two critical factors: the geometric isomerism (cis/trans) and the nitro group's thermal sensitivity .

  • CAS Number: 586410-18-6 (specific to the trans-isomer); 709-09-1 (often cited for generic or related nitrostilbenes, verify specific substitution).

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 285.30 g/mol

  • Key Application: Precursor for 3,5-dimethoxy-4'-aminostilbene (via reduction)

    
     Pterostilbene (via diazonium hydrolysis).
    

Physicochemical Characterization

Melting Point Analysis

The melting point (MP) of this compound is highly dependent on its isomeric purity. The trans (E) isomer is the thermodynamically stable form and exhibits a significantly higher melting point than the cis (Z) isomer.

PropertyValue / RangeNotes
Melting Point (cis-isomer) 72 °C Isolated as a yellow solid from Wittig mixtures [1].
Melting Point (trans-isomer) 111 – 115 °C (Estimated)Trans-stilbenes typically melt 40–60°C higher than cis forms. Analogous trans-4-nitrostilbene melts at ~155°C; methoxy substitution often lowers MP slightly due to crystal packing disruption.
Appearance Yellow Crystalline SolidColor is due to the

transition of the nitro group conjugated with the stilbene system.

Critical Insight: In synthetic workflows (e.g., Knoevenagel condensation), the product is predominantly the trans-isomer. If your sample exhibits a melting point near 70–80°C , it indicates significant contamination with the cis-isomer or incomplete crystallization.

Solubility Profile
  • Soluble: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, DMF.

  • Insoluble: Water, cold Hexanes.

  • Recrystallization Solvent: Ethanol or Methanol/Water mixtures are standard for purifying the trans-isomer.

Thermal Stability Profile

Thermal Decomposition (TGA)

Nitrostilbenes possess a distinct thermal stability profile characterized by a stable solid phase followed by rapid decomposition upon melting.

  • Onset of Decomposition (

    
    ):  Typically > 260 °C .
    
  • Mechanism: The nitro group (

    
    ) is the thermal weak point. At high temperatures, it undergoes homolytic cleavage or rearrangement (nitro-nitrite), leading to exothermic decomposition.
    
  • Handling Precaution: While stable at standard processing temperatures (< 100 °C), avoid prolonged exposure to temperatures above 200 °C to prevent uncontrolled exothermic events.

Thermal Isomerization

Like all stilbenes, (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is susceptible to photo- and thermal isomerization.

  • Light Sensitivity: UV exposure causes

    
     photoisomerization, lowering the melting point and purity.
    
  • Thermal Isomerization: Heating the cis-isomer near its melting point (72°C) can induce conversion to the more stable trans-isomer, although this is often accompanied by degradation if not performed in an inert atmosphere.

Synthesis & Purity Impact

The method of synthesis dictates the thermal baseline of the material.

Synthesis Routes
  • Perkin/Knoevenagel Condensation (Preferred):

    • Reagents: 3,5-Dimethoxybenzaldehyde +

      
      -Nitrotoluene.
      
    • Catalyst: Sodium Methoxide (NaOMe) in DMF/Methanol.

    • Outcome: Highly selective for the (E)-isomer (Thermodynamic control).

    • Purity: High MP (>100°C expected).[1][2]

  • Wittig Reaction:

    • Reagents: 3,5-Dimethoxybenzyltriphenylphosphonium bromide + 4-Nitrobenzaldehyde.[3]

    • Outcome: Mixture of (Z) and (E) isomers (Kinetic control).

    • Purity: Requires column chromatography or extensive recrystallization. Often yields the lower melting cis-solid (72°C) if not carefully purified [1].

Visualization of Synthesis & Isomerization

The following diagram illustrates the pathway and the critical isomerization node.

G Start 3,5-Dimethoxybenzaldehyde + p-Nitrotoluene Wittig Wittig Route (Kinetic Control) Start->Wittig Phosphonium Salt Condensation Condensation Route (Thermodynamic Control) Start->Condensation NaOMe/DMF Cis (Z)-Isomer MP: 72°C (Less Stable) Wittig->Cis Major Product Trans (E)-Isomer MP: >110°C (Target Intermediate) Wittig->Trans Minor Product Condensation->Trans Exclusive Product Cis->Trans Thermal/Iodine Isomerization Pterostilbene Pterostilbene (Final API) Trans->Pterostilbene 1. Reduction 2. Diazotization 3. Hydrolysis

Caption: Synthesis pathways distinguishing Kinetic (Wittig) vs Thermodynamic (Condensation) control and their impact on isomeric purity.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

To accurately determine the melting point and purity:

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimped lid (non-hermetic).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp: Heat from 40 °C to 200 °C at 10 °C/min.

  • Analysis:

    • Look for a sharp endotherm (Melting).

    • (Z)-Isomer: Peak ~72 °C.

    • (E)-Isomer: Peak >110 °C.[2]

    • Exotherm >250°C: Indicates decomposition.

Thermal Gravimetric Analysis (TGA)

To assess solvent content and decomposition limit:

  • Sample Prep: 5–10 mg in a platinum or ceramic pan.

  • Ramp: Ambient to 400 °C at 10 °C/min.

  • Interpretation:

    • Weight loss < 100 °C: Residual solvent (Ethanol/Methanol).

    • Significant weight loss onset (

      
      ): Likely >260 °C.
      

References

  • Pettit, G. R., et al. (2002). "Antineoplastic Agents.[4] 465. Structural Modification of Resveratrol: Sodium Dithionite Reduction of Nitrostilbenes." Journal of Medicinal Chemistry, 45(12), 2534–2542. (Source for cis-isomer MP of 72°C). Link

  • CN1539805A. "The synthetic method of pterostilbene." (Describes the condensation route yielding the trans-isomer). Link

  • Likhtenshtein, G. (2009). "Stilbenes: Applications in Chemistry, Life Sciences and Materials Science." Wiley-VCH. (General reference for stilbene thermal properties).

Sources

Methodological & Application

Step-by-step synthesis protocol for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Introduction: The Significance of Stilbenoid Scaffolds

Stilbenoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse and potent biological activities. The archetypal stilbenoid, resveratrol (3,5,4′-trihydroxy-trans-stilbene), is widely recognized for its antioxidant, anti-inflammatory, and cardioprotective properties.[1] However, its therapeutic potential is often limited by poor bioavailability.[2] This has spurred extensive research into the synthesis of resveratrol analogues, where structural modifications are made to enhance pharmacokinetic properties and biological efficacy.[2][3]

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is a key synthetic intermediate and a resveratrol analogue. The methoxy groups enhance lipophilicity, potentially improving cell membrane permeability, while the nitro group serves as a versatile chemical handle for further functionalization, for instance, reduction to an amine group to explore new structure-activity relationships.[4]

This document provides a detailed, step-by-step protocol for the synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene via the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[5] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices to ensure reproducibility and success.

Reaction Scheme and Mechanism

The synthesis is achieved through the Wittig olefination, which involves the reaction of a phosphorus ylide with an aldehyde.[5] In this protocol, the ylide is generated in situ from (4-nitrobenzyl)triphenylphosphonium bromide by deprotonation with a strong base. This nucleophilic ylide then attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. The reaction proceeds through a cyclic oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[6][7]

The electron-withdrawing nitro group on the phosphonium salt helps to stabilize the corresponding ylide. Stabilized ylides are known to favor the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for this synthesis.[5][8]

Overall Reaction:

Materials and Reagents

Reagent Data
ReagentChemical FormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeSafety & Handling Notes
(4-Nitrobenzyl)triphenylphosphonium bromideC₂₅H₂₁BrNO₂P498.321.1548 mgIrritant. Wear gloves and eye protection.[9]
3,5-DimethoxybenzaldehydeC₉H₁₀O₃166.171.0166 mgCauses skin and serious eye irritation.[10][11]
Sodium Methoxide (NaOMe)CH₃NaO54.021.265 mgCorrosive, water-reactive. Handle under inert atmosphere.
Methanol (MeOH), AnhydrousCH₄O32.04-~15 mLFlammable, toxic. Use in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93-As neededVolatile, suspected carcinogen. Use in a fume hood.
Deionized WaterH₂O18.02-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As neededHygroscopic. Keep container tightly sealed.
Equipment
  • 100 mL Round-bottom flask

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas inlet with bubbler

  • Septa

  • Syringes and needles

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for column chromatography (optional)

  • Standard laboratory glassware (beakers, graduated cylinders)

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dry Glassware B Assemble Apparatus under N2 A->B C Weigh Reagents B->C D Dissolve Phosphonium Salt in Anhydrous MeOH C->D F Dissolve Aldehyde in Anhydrous MeOH C->F E Add Sodium Methoxide to form Ylide (Color Change) D->E G Slowly Add Aldehyde Solution to Ylide at RT E->G F->G H Reflux Reaction Mixture (Monitor by TLC) G->H I Cool to RT & Quench with Water H->I J Remove MeOH via Rotary Evaporation I->J K Extract with DCM J->K L Wash Organic Layer with Water & Brine K->L M Dry with Na2SO4 & Filter L->M N Concentrate Crude Product M->N O Purify by Recrystallization (e.g., from Ethanol/Hexane) N->O P Collect Crystals by Filtration O->P Q Characterize Product (NMR, MS, MP) P->Q

Sources

Synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene via the Wittig Reaction: Conditions and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, a stilbene derivative, utilizing the Wittig reaction. Stilbenes are a critical class of compounds in materials science and drug development, and their synthesis with high stereoselectivity is of paramount importance. This application note details a robust, step-by-step protocol, discusses the underlying mechanism with a focus on achieving high (E)-isomer selectivity, and offers practical guidance on purification and characterization. The presented methodology is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing both a practical workflow and the theoretical foundation necessary for adapting the protocol to other substrates.

Introduction: The Wittig Reaction in Stilbene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, celebrated for its reliability in converting aldehydes or ketones into alkenes.[1] Discovered by Georg Wittig in 1954, this reaction forms a carbon-carbon double bond with a high degree of regiochemical control, as the new bond forms precisely where the carbonyl group was located.[2][3] The reaction involves the interaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane), generated by the deprotonation of a phosphonium salt.[4] The thermodynamic driving force for this transformation is the formation of the highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct.[5]

This protocol focuses on the synthesis of an asymmetrically substituted stilbene, (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene. This class of molecules is of significant interest due to the versatile chemical handles (methoxy and nitro groups) that allow for further functionalization. The key challenge in this synthesis is controlling the stereochemistry of the newly formed double bond to favor the desired (E)-isomer.

Mechanism and Stereochemical Control

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide.[6] Ylides are classified based on the substituents attached to the carbanionic carbon:

  • Non-stabilized Ylides (R = alkyl): These are highly reactive and typically yield (Z)-alkenes under kinetic, salt-free conditions.[7]

  • Stabilized Ylides (R = EWG, e.g., -COOR, -CN): These are less reactive, allowing for equilibration of intermediates, which leads to the thermodynamically more stable (E)-alkene with high selectivity.[6][8]

  • Semi-stabilized Ylides (R = aryl, vinyl): The ylide used in this protocol, derived from (3,5-dimethoxybenzyl)triphenylphosphonium bromide, falls into this category. Stereoselectivity can often be poor, yielding mixtures of (E) and (Z)-isomers.[9]

The high (E)-selectivity in reactions involving stabilized ylides is attributed to both steric factors and dipole-dipole interactions in the transition state leading to the oxaphosphetane intermediate.[8][10] For the synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, the reaction conditions are chosen to favor the formation of the more stable (E)-product. The use of a protic solvent like methanol and a base such as sodium methoxide can facilitate the equilibration that leads to the trans-alkene.[11] Furthermore, the (E)-isomer is often less soluble than the (Z)-isomer, allowing for its selective precipitation from the reaction mixture, which drives the equilibrium toward the desired product.[11]

Experimental Workflow Overview

The synthesis is a two-stage process. First, the necessary phosphonium salt is prepared. Second, the ylide is generated in situ and reacted with the aldehyde to yield the target stilbene.

G cluster_0 Part A: Phosphonium Salt Synthesis cluster_1 Part B: Wittig Reaction & Purification A1 3,5-Dimethoxybenzyl Bromide A3 Reflux in Toluene A1->A3 A2 Triphenylphosphine A2->A3 A4 (3,5-Dimethoxybenzyl)- triphenylphosphonium Bromide A3->A4 B1 Phosphonium Salt (from A4) B3 NaOMe in Methanol B1->B3 B2 4-Nitrobenzaldehyde B2->B3 B4 Reaction Mixture (E/Z Isomers + Ph3PO) B3->B4 B5 Precipitation / Filtration B4->B5 B6 Recrystallization B5->B6 B7 Pure (E)-Product B6->B7

Caption: Overall workflow for the synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Part A: Synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium Bromide
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dimethoxybenzyl bromide (10.0 g, 43.3 mmol) and triphenylphosphine (12.5 g, 47.6 mmol, 1.1 eq).

  • Solvent Addition: Add 100 mL of dry toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The phosphonium salt will begin to precipitate as a white solid. Continue refluxing for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration and wash the solid with 50 mL of diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid, (3,5-dimethoxybenzyl)triphenylphosphonium bromide, under vacuum. The product is typically used in the next step without further purification.

Part B: Wittig Reaction and Purification
  • Setup: To a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt from Part A (21.3 g, 43.3 mmol) and 4-nitrobenzaldehyde (6.54 g, 43.3 mmol) followed by 200 mL of anhydrous methanol.

  • Base Preparation: In a separate flask, prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 g, 47.8 mmol, 1.1 eq) in 50 mL of anhydrous methanol. Caution: This is a highly exothermic reaction that produces flammable hydrogen gas. Add the sodium in small portions and cool the flask in an ice bath. Alternatively, a commercial solution of sodium methoxide can be used.

  • Ylide Formation and Reaction: With vigorous stirring, slowly add the sodium methoxide solution to the flask containing the phosphonium salt and aldehyde at room temperature. A deep orange/red color should develop as the ylide is formed, followed by the precipitation of the product.

  • Reaction Time: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Initial Isolation: After the reaction is complete, add 50 mL of water to the flask to precipitate more product and dissolve inorganic salts. Stir for 30 minutes.

  • Filtration: Collect the crude product, a yellow-orange solid, by vacuum filtration. Wash the solid with a cold 4:1 mixture of methanol/water (50 mL), followed by a small amount of cold methanol. This crude product contains the desired (E)-stilbene and the triphenylphosphine oxide byproduct.

  • Purification (Recrystallization): Transfer the crude solid to a suitable flask and recrystallize from a minimal amount of hot ethanol or ethyl acetate. The (E)-isomer is typically less soluble and will crystallize upon cooling, leaving the majority of the triphenylphosphine oxide and the (Z)-isomer in the mother liquor.

  • Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene.

Summary of Reaction Conditions

ParameterValue / ConditionRationale
Phosphonium Salt (3,5-Dimethoxybenzyl)triphenylphosphonium BromidePrecursor to the semi-stabilized ylide.[9]
Aldehyde 4-NitrobenzaldehydeElectrophilic partner for the Wittig reaction.
Base Sodium Methoxide (NaOMe)Sufficiently strong base to deprotonate the phosphonium salt to form the ylide.[11]
Solvent Anhydrous MethanolProtic solvent that can facilitate equilibration towards the more stable (E)-isomer.[11]
Temperature Room TemperatureMild conditions sufficient for the reaction to proceed to completion.
Reaction Time 12 - 24 hoursAllows for completion of the reaction and precipitation of the product.
Purification Recrystallization (Ethanol or Ethyl Acetate)Exploits solubility differences to separate the (E)-product from the (Z)-isomer and Ph₃PO.[12]
Expected Yield 60-80% (after recrystallization)Typical yield for this type of Wittig reaction.

Characterization of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

  • Appearance: Bright yellow crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the olefinic protons around δ 6.9-7.2 ppm with a large coupling constant (J ≈ 16 Hz), which is characteristic of the trans configuration. Aromatic protons will appear in the range of δ 6.4-8.2 ppm. The methoxy groups will present as a singlet around δ 3.8 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals for the alkene carbons are expected between δ 125-135 ppm. Aromatic and methoxy carbons will appear at their characteristic chemical shifts.

  • IR (KBr): Characteristic peaks should be observed for the C=C stretch (alkene, ~1600 cm⁻¹), Ar-NO₂ stretches (~1520 and 1340 cm⁻¹), and C-O stretches (methoxy, ~1200 and 1050 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete ylide formation (wet reagents/solvents).Ensure all glassware is oven-dried. Use anhydrous solvents. Verify the quality of the base.
Aldehyde is of poor quality.Check the purity of the 4-nitrobenzaldehyde; purify by recrystallization if necessary.
Poor E/Z Selectivity Reaction conditions did not favor equilibration.Increase reaction time. Consider a different solvent/base system (e.g., t-BuOK in THF).
Difficulty Removing Ph₃PO Co-crystallization with the product.Perform a second recrystallization from a different solvent system. Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) can be used but may be tedious. Treatment with ZnCl₂ in ethanol to precipitate the Ph₃PO as a complex is also an option.[13]

References

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Robiette, R., Richardson, J., Aggarwal, V. K., & Harvey, J. N. (2005). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. Journal of the American Chemical Society, 127(39), 13468–13469. Available from: [Link]

  • Takeda, K., Ayabe, A., & Suzuki, M. (2001). Improved E-Selectivity in the Wittig Reaction of Stabilized Ylides with α-Alkoxyaldehydes and Sugar Lactols. Organic Letters, 3(22), 3595–3598. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Why do stabilised ylids lead to trans alkenes in the Wittig reaction?. Retrieved from [Link]

  • Friščić, T., et al. (2020). Typical reaction conditions for the Wittig reaction of 4‐phenyl... ResearchGate. Retrieved from [Link]

  • da Silva, F. S., et al. (2023). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]

  • Sova, M. (2012). Stilbenes: Preparation and Analysis. Wiley-VCH. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

  • Prezi. (n.d.). 18.2A Wittig Synthesis of Stilbenes. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes (Procedure). Retrieved from [Link]

  • Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 3.1.1.3.3 Condensation of benzyltriphenylphosphonium chlorides with benzaldehydes by Wittig reaction to dimethoxystilbenes. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4230-93-7, 3,4-DIMETHOXY-B-NITROSTYRENE. Retrieved from [Link]

  • MDPI. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]

  • Semantic Scholar. (2007). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. Retrieved from [Link]

Sources

Knoevenagel condensation methods for nitrostyryl benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Knoevenagel Condensation: Synthesis of Nitrostyryl Benzene Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of nitrostyryl benzene derivatives. These compounds are critical intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2][3] This document delves into the underlying reaction mechanism, compares various synthetic methodologies, and offers detailed, field-proven protocols. By explaining the causality behind experimental choices, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge to optimize reaction conditions, maximize yields, and ensure the synthesis of high-purity products.

Theoretical Framework: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[4] It is fundamentally a nucleophilic addition of a compound with an active hydrogen (an acidic methylene or methyl group) to a carbonyl group, which is then followed by a dehydration reaction to yield an α,β-unsaturated product.[1][5]

In the specific context of synthesizing nitrostyryl benzene derivatives, the reaction involves the condensation of an aromatic aldehyde with a nitroalkane, most commonly nitromethane.[1][6] The reaction is typically facilitated by a basic catalyst, which is essential for activating the nitroalkane component.

The Reaction Mechanism

The synthesis proceeds via a base-catalyzed mechanism, which can be broken down into three primary steps:

  • Carbanion Formation: The base abstracts an acidic α-proton from the nitroalkane (e.g., nitromethane). This deprotonation is facilitated by the strong electron-withdrawing nature of the nitro group (NO₂), which stabilizes the resulting carbanion (or nitronate anion) through resonance.[1][5]

  • Nucleophilic Attack: The resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This addition step forms a tetrahedral intermediate, which, upon protonation, yields a β-nitro aldol.[1][6]

  • Dehydration: The β-nitro aldol intermediate readily undergoes dehydration (elimination of a water molecule). This step is often spontaneous or promoted by the reaction conditions (e.g., heat or acid/base catalysis) and results in the formation of the thermodynamically stable conjugated system of the nitrostyryl benzene product.[1][5]

G cluster_mechanism Reaction Mechanism Reactants Aromatic Aldehyde + Nitromethane Carbanion Resonance-Stabilized Carbanion Reactants->Carbanion  Proton Abstraction Base Base (Catalyst) Base->Carbanion Aldol β-Nitro Aldol Intermediate Carbanion->Aldol  Nucleophilic Attack on Aldehyde Product Nitrostyryl Benzene Derivative Aldol->Product  Dehydration H2O H₂O Aldol->H2O G Synthesis Synthesis (Aldehyde + Nitromethane + Catalyst + Solvent) Heating Heating / Stirring (Conventional, MW, or US) Synthesis->Heating Workup Work-up Heating->Workup Reaction Complete Quenching Quenching (e.g., ice-water) Filtration Suction Filtration Washing Washing Purification Purification Workup->Purification Crude Product Recrystallization Recrystallization Drying Drying Characterization Characterization (NMR, IR, MP) Purification->Characterization Pure Product

Caption: General experimental workflow for nitrostyrene synthesis.

Protocol 1: Classic Synthesis using Ammonium Acetate and Acetic Acid

This method is highly reliable for a wide range of substituted benzaldehydes. [6]

  • Reactants:

    • Substituted Aromatic Aldehyde (1.0 eq)

    • Nitromethane (1.1 - 1.2 eq)

    • Ammonium Acetate (0.5 eq)

    • Glacial Acetic Acid (as solvent)

  • Procedure:

    • Combine the aromatic aldehyde, nitromethane, and ammonium acetate in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser. [6] 2. Add glacial acetic acid to dissolve the reactants.

    • Heat the mixture to a gentle reflux (approx. 100-110 °C) for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [7] 4. Once the reaction is complete, pour the hot reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring. [6] 5. A solid precipitate (the crude nitrostyrene derivative) will form.

    • Collect the solid by suction filtration and wash it thoroughly with cold water to remove residual acetic acid and ammonium salts. [6] 7. Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. [8]

Protocol 2: Rapid Alkali-Catalyzed Synthesis

This protocol, adapted from Organic Syntheses, is excellent for the base synthesis of nitrostyrene itself and is very rapid. [8]

  • Reactants:

    • Benzaldehyde (1.0 eq)

    • Nitromethane (1.0 eq)

    • Sodium Hydroxide (1.05 eq)

    • Methanol (as solvent)

    • Hydrochloric Acid (for work-up)

  • Procedure:

    • In a large beaker or flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine benzaldehyde, nitromethane, and methanol. Cool the mixture to below 10 °C. [8] 2. Prepare a cold solution of sodium hydroxide in water.

    • Slowly add the cold NaOH solution to the stirred reaction mixture, ensuring the temperature is maintained between 10-15 °C. A thick, white precipitate will form. Caution: This addition can be highly exothermic. [8] 4. After the addition is complete, let the mixture stand for 15 minutes.

    • Add a large volume of ice water to the pasty mass to obtain a clear solution of the nitronate salt. [8] 6. In a separate large vessel, prepare a dilute solution of hydrochloric acid.

    • Slowly pour the alkaline reaction mixture into the stirred acid solution. A pale-yellow crystalline product will precipitate immediately. [8] 8. Collect the solid by suction filtration and wash with water until the washings are neutral and free of chloride ions.

    • Purify the crude product by recrystallization from hot ethanol. [8]

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

This green chemistry approach offers remarkable speed and efficiency. [9][10]

  • Reactants:

    • Aromatic Aldehyde (1.0 eq)

    • Active Methylene Compound (e.g., Nitromethane or Cyanoacetamide) (1.0 eq)

    • Ammonium Acetate (catalytic amount)

  • Procedure:

    • In a microwave-safe vessel, mix the aromatic aldehyde, the active methylene compound, and a catalytic amount of ammonium acetate. [9] 2. Place the vessel in a microwave reactor.

    • Irradiate the mixture at a suitable power (e.g., 160-320 W) for a short duration (e.g., 30-60 seconds). [9]The optimal time and power may require some optimization.

    • Monitor the reaction completion by TLC.

    • After completion, allow the reaction mixture to cool to room temperature. The product will often solidify.

    • Recrystallize the resulting solid mass from a suitable solvent (e.g., ethyl acetate/n-hexane) to obtain the pure product. [9]

Product Characterization

Confirming the identity and purity of the synthesized nitrostyryl benzene derivative is a critical final step.

  • NMR Spectroscopy: This is the most definitive characterization method. * ¹H NMR: Look for two characteristic doublets in the downfield region (δ 8.0 – 8.3 ppm) corresponding to the two vinyl protons. The large coupling constant (J ≈ 13.6 Hz) is indicative of a trans (E) configuration. [11]The aromatic protons will exhibit splitting patterns consistent with the substitution on the benzene ring. [12] * ¹³C NMR: The spectrum will show signals for the vinyl carbons between δ 135-145 ppm and aromatic carbons between δ 110-165 ppm. [11][12]* Infrared (IR) Spectroscopy: Key diagnostic peaks include strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively, a C=C alkene stretch around 1620-1640 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹. [13]* Melting Point: A sharp, well-defined melting point that matches literature values is a strong indicator of high purity. [11]

References

  • Benchchem. (2025).
  • Benchchem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. Benchchem Technical Support.
  • Sigma-Aldrich.
  • Wikipedia.
  • The Microwave Promoted Condens
  • Mechanism and free energy profile of base-catalyzed Knoevenagel condens
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • 1,4-Bis(4-nitrostyryl)benzene. PMC.
  • Ultrasound-Promoted Synthesis of Nitrostyrenes. [www.rhodium.ws].
  • Catalytic activity of the hybrid base catalysts in the Knoevenagel....
  • Catalysts used for Knoevenagel condensation.
  • Nitrostyrene. Organic Syntheses Procedure.
  • The Knoevenagel Condensation.
  • Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions.
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing).
  • Novel Methods of Knoevenagel Condens
  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • Knoevenagel Condensation Doebner Modific
  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors.
  • 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR spectrum. ChemicalBook.
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Condensations.
  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Upd
  • Benchchem.
  • Model Studies of the Doebner Modified Knoevenagel Condens
  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organoc
  • High resolution NMR spectra of some tri-substituted benzenes.
  • Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry.
  • Scheme 1. Study of optimization of Knoevenagel Condensation product in....
  • Aider, N., et al. (2023). Studies of the Solvent-Free Knoevenagel Condensation over Commercial NiO compared with NiO Drived from Hydrotalcites. Bulletin of Chemical Reaction Engineering & Catalysis, 18(2), 186-199. [Link]

  • Solvent free microwave-assisted Knoevenagel condensation of dehydroacetic acid with benzaldehyde derivatives.
  • NMR Spectroscopy of Benzene Deriv
  • Synthesis of Nitrosobenzene Derivatives via Nitrosodesilylation Reaction.
  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. (2024-10-04).
  • 5.

Sources

Application Note: Optoelectronic Engineering of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis, processing, and characterization of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene , a specialized Donor-


-Acceptor (D-

-A) chromophore used in nonlinear optics (NLO) and fluorescence sensing.

Executive Summary & Material Profile

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (often abbreviated as 3,5-DMN ) is a classic "push-pull" stilbene derivative designed for second-order nonlinear optical (NLO) applications. Unlike its more common analogue, 4-methoxy-4'-nitrostilbene (MONS), the 3,5-dimethoxy substitution pattern is strategically employed to disrupt centrosymmetric crystal packing—a critical requirement for Second Harmonic Generation (SHG).

Physicochemical Profile
ParameterDescription
IUPAC Name 1,3-dimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene
Molecular Class D-

-A Stilbene (Donor-Bridge-Acceptor)
Donor Moiety 3,5-Dimethoxyphenyl (Inductive/Resonance Donor)
Acceptor Moiety 4-Nitrophenyl (Strong Mesomeric Acceptor)
Bridge (E)-Styryl (Conjugated

-electron bridge)
Key Application Second Harmonic Generation (SHG), Two-Photon Absorption (TPA), Solvatochromic Probes
Appearance Yellow to Orange Crystalline Solid

Mechanism of Action: The D- -A System

The optoelectronic utility of this compound stems from intramolecular charge transfer (ICT). Upon photoexcitation, electron density shifts from the electron-rich dimethoxy ring to the electron-deficient nitro ring.

Diagram 1: Electronic Polarization Pathway

D_Pi_A_Mechanism Donor Donor (D) 3,5-Dimethoxy Bridge Bridge ($pi$) Styryl Double Bond Donor->Bridge Electron Injection Acceptor Acceptor (A) 4-Nitro Group Bridge->Acceptor Delocalization ICT Intramolecular Charge Transfer (ICT) Acceptor->ICT Pull Effect Excitation Laser Excitation (h$ u$) Excitation->Donor Dipole Giant Dipole Moment ($Deltamu$) ICT->Dipole Response NLO Response ($beta$ Hyperpolarizability) Dipole->Response

Caption: Schematic of the push-pull mechanism where the 3,5-dimethoxy donor pushes electrons across the styryl bridge to the nitro acceptor, creating a large hyperpolarizability (


).

Protocol: Synthesis via Horner-Wadsworth-Emmons (HWE)[4]

To ensure high stereoselectivity for the active (E)-isomer (trans), the Horner-Wadsworth-Emmons reaction is superior to the Wittig reaction, which often yields difficult-to-separate cis/trans mixtures.

Reagents
  • Substrate A: 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Substrate B: Diethyl (4-nitrobenzyl)phosphonate (1.1 eq)

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium Hydride (NaH)
    
  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology
  • Activation: In a flame-dried flask under Argon, dissolve Diethyl (4-nitrobenzyl)phosphonate (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Deprotonation: Slowly add

    
    -BuOK (12 mmol). The solution will turn deep red/orange, indicating the formation of the phosphonate carbanion. Stir for 30 minutes.
    
  • Coupling: Add 3,5-Dimethoxybenzaldehyde (10 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Note: The reaction is driven by the formation of the stable phosphate salt byproduct.

  • Quenching: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash copiously with water (to remove phosphate salts) and cold ethanol.

  • Purification (Critical): Recrystallize from boiling ethanol or an ethanol/toluene mix.

    • Target: Bright yellow needles.

    • Validation: 1H NMR should show a coupling constant (

      
      ) of ~16 Hz for the vinylic protons, confirming the (E)-geometry .
      

Crystal Engineering for NLO Applications

For Second Harmonic Generation (SHG), the material must crystallize in a non-centrosymmetric space group. If the dipoles align anti-parallel (centrosymmetric), the NLO response cancels out ($ \chi^{(2)} = 0 $).

The "3,5-Substitution" Strategy

The 3,5-dimethoxy pattern is sterically bulkier than the 4-methoxy analog. This steric hindrance often prevents the "head-to-tail" stacking that leads to centrosymmetry, forcing the molecules into a "herringbone" or chiral packing arrangement that preserves the macroscopic nonlinearity.

Crystal Growth Protocol (Slow Evaporation)
  • Solvent Selection: Prepare saturated solutions in Acetone, Methanol, and Ethyl Acetate.

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter to remove dust (nucleation sites).
    
  • Growth: Place vials in a vibration-free, dark environment at constant temperature (20°C). Cover with parafilm containing a single pinhole to control evaporation rate.

  • Harvest: Harvest crystals after 5–7 days.

  • Screening: Test crystals using the Kurtz-Perry Powder Technique :

    • Irradiate powder with a 1064 nm Nd:YAG laser.

    • Observe green light emission (532 nm).

    • Reference: Compare intensity vs. Urea or KDP standards.

Characterization & Data Analysis

Spectroscopic Properties

The compound exhibits strong solvatochromism, making it useful as a polarity probe.

SolventDielectric Constant (

)

Abs (nm)

Em (nm)
Stokes Shift (nm)
Hexane 1.9~360~410Small
Toluene 2.4~370~435Medium
THF 7.5~380~480Large
DMSO 47.0~395~540Very Large

Interpretation: As solvent polarity increases, the emission red-shifts significantly. This confirms the highly polar nature of the excited state (ICT state).

Diagram 2: Experimental Workflow

Workflow Start Start: Raw Materials Synth HWE Synthesis (THF, t-BuOK) Start->Synth Purify Recrystallization (Ethanol) Synth->Purify Check NMR Check (Confirm E-isomer) Purify->Check Branch1 Crystal Growth (Slow Evaporation) Check->Branch1 Pass Branch2 Thin Film Prep (Spin Coating) Check->Branch2 Pass Test1 Kurtz-Perry Test (SHG Activity) Branch1->Test1 Test2 Z-Scan (TPA Cross-section) Branch2->Test2

Caption: Operational workflow from synthesis to optoelectronic characterization.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the neat solid.

  • Light Sensitivity: Stilbenes can undergo trans-cis photoisomerization under UV light. Handle solutions in amber glassware or under low-light conditions.

References

  • Nonlinear Optical Properties of Stilbene Derivatives

    • Title: "Nonlinear optical properties of diaromatic stilbene deriv
    • Source: New Journal of Chemistry, 2021.[1]

    • Context: Discusses the NLO activity of various nitro-stilbenes and the structural requirements for SHG.
    • Link:[Link]

  • General Synthesis of Stilbenes (HWE Reaction)

    • Title: "Horner-Wadsworth-Emmons Reaction in the Synthesis of Stilbenoids."[1]

    • Source: Organic Reactions (Wiley).
    • Context: Standard protocol for high stereoselectivity in stilbene synthesis.
    • Link:[Link]

  • Crystal Engineering of D-pi-A Systems

    • Title: "Design and Synthesis of Organic Nonlinear Optical M
    • Source: Journal of M
    • Context: Explains the strategy of using alkoxy substituents to force non-centrosymmetric packing.
    • Link:[Link]

  • Solvatochromism of Nitro-Stilbenes

    • Title: "Solvatochromism and intramolecular charge transfer in donor–acceptor stilbenes."
    • Source: Journal of Photochemistry and Photobiology A: Chemistry.
    • Context: Provides the basis for interpreting the fluorescence shifts in different solvents.
    • Link:[Link]

Sources

Advanced Application Note: Preparation of Thin Films using (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

[1][2]

Executive Summary

This guide details the fabrication of thin films utilizing (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (also known as 3,5-dimethoxy-4'-nitrostilbene).[1][2] This molecule represents a classic Donor-


-Acceptor (D-

-A)
12

This specific electronic architecture makes the molecule a prime candidate for Second-Order Non-Linear Optical (NLO) applications, such as Second Harmonic Generation (SHG) and electro-optic modulation.[1][2] However, its macroscopic utility is contingent upon breaking the centrosymmetry of the bulk material. Therefore, this protocol emphasizes not just the deposition of films, but the critical electric field poling required to activate the material.

Molecular Architecture & Mechanism

Understanding the molecule is a prerequisite for successful processing.

  • Donor (D): 3,5-Dimethoxy moiety.[1][2][3] Increases electron density in the

    
    -system.[1][2]
    
  • Bridge (

    
    ):  Trans-stilbene double bond.[1][2] Facilitates Charge Transfer (CT).[2]
    
  • Acceptor (A): 4-Nitro group.[1][2] Strong electron withdrawer.

  • Mechanism: Upon excitation, a strong Intramolecular Charge Transfer (ICT) occurs from D to A, creating a large molecular hyperpolarizability (

    
    ).[2]
    
Physicochemical Properties (Typical)
PropertyValue / DescriptionImpact on Processing
Molecular Weight ~285.3 g/mol Suitable for thermal evaporation.[1][2]
Melting Point 140–160 °C (Est.)[2]Defines annealing limits (keep

).
Solubility Soluble: CHCl

, THF, ChlorobenzeneInsoluble: Water, Alcohols
Dictates solvent choice for spin coating.[2]
Absorption (

)
~380–420 nm (Yellow/Orange)Avoid UV curing resins that absorb here.[2]

Preparation Method A: Guest-Host Polymer Films (Spin Coating)

Recommended for: NLO devices, Waveguides, SHG studies.[1][2]

In this method, the chromophore is doped into an amorphous polymer matrix (e.g., PMMA). This prevents crystallization (which kills NLO activity due to anti-parallel pairing) and allows for electric field alignment.

Materials
  • Chromophore: (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (>99% purity).[1][2]

  • Host Polymer: PMMA (Polymethyl methacrylate), MW ~120,000 (standard) or APC (Amorphous Polycarbonate) for higher thermal stability.[2]

  • Solvent: Cyclohexanone (preferred for high boiling point/smooth films) or Chlorobenzene.[2]

  • Substrates: ITO-coated glass (for contact poling) or fused silica.[1][2]

Protocol Steps
Step 1: Solution Preparation
  • Calculate Loading: Target a 5–10 wt% chromophore loading relative to the polymer. Higher loadings (>15%) risk phase separation (crystallization).[2]

  • Dissolution:

    • Dissolve 100 mg PMMA in 1 mL Cyclohexanone.

    • Add 5–10 mg of Chromophore.

    • Stir magnetically at 40°C for 4 hours.

  • Filtration: Filter solution through a 0.45

    
    m PTFE syringe filter  to remove undissolved particles. Critical for preventing electrical breakdown during poling.[2]
    
Step 2: Spin Coating [2][4][5]
  • Substrate Cleaning: Sonicate ITO glass in Acetone

    
     Isopropanol 
    
    
    DI Water (10 min each). Oxygen plasma treat (5 min) to improve adhesion.
  • Deposition: Dispense 100

    
    L of solution onto the static substrate.
    
  • Spin Cycle:

    • Ramp: 500 rpm for 5s (Spread).

    • Spin: 1500–2000 rpm for 45s (Target thickness: 1–2

      
      m).[2]
      
  • Soft Bake: Bake at 80°C for 30 mins (vacuum oven preferred) to remove bulk solvent.

Step 3: Corona Poling (Activation)

This step aligns the dipoles. Without it,

12
  • Setup: Place film on a grounded heater. Suspend a tungsten needle 1 cm above the film.

  • Heat: Raise temperature to

    
    C  (approx. 95°C for PMMA).
    
  • Field Application: Apply 5–7 kV to the needle. The air ionizes, depositing surface charge on the film, creating a massive internal field (

    
     V/
    
    
    m).
  • Alignment: Hold at temperature/voltage for 20 mins.

  • Freezing: Keep voltage ON while cooling the sample to room temperature. This "freezes" the dipole alignment.

  • Finish: Turn off voltage only when

    
    C.
    

Preparation Method B: Physical Vapor Deposition (PVD)

Recommended for: Fundamental physics, Crystallography, Pure organic semiconductors.[2]

Equipment
  • Thermal Evaporator (Vacuum chamber).[2]

  • Quartz Crystal Microbalance (QCM) for thickness monitoring.

  • Tungsten or Molybdenum boat.

Protocol Steps
  • Vacuum: Pump chamber to base pressure

    
     Torr. Oxygen/moisture degrades the organic layer.
    
  • Source Loading: Place powder in the boat. Use a shutter to cover the substrate initially.

  • Degassing: Slowly ramp current until the source is just below sublimation temp. Hold for 5 mins to outgas impurities.

  • Deposition:

    • Open shutter.

    • Rate: Maintain 0.1 – 0.3 Å/s . Note: Slow rates promote better molecular ordering; fast rates (>1 Å/s) yield amorphous/rough films.[1][2]

    • Substrate Temp: Keep substrate at 25°C (water cooled) to prevent re-evaporation.[2]

  • Termination: Close shutter at desired thickness (typically 50–100 nm). Allow to cool in vacuum for 20 mins.

Workflow Visualization

FilmPrepSynthSynthesis(Wittig Reaction)PurifyPurification(Recrystallization x2)Synth->PurifyChoiceSelect MethodPurify->ChoiceSolnPolymer Solution(PMMA + Chromophore)Choice->SolnGuest-HostVacHigh Vacuum(<10^-6 Torr)Choice->VacNeat FilmSpinSpin Coating(1500 rpm, 45s)Soln->SpinBakeSoft Bake(80°C, Vacuum)Spin->BakePoleCorona Poling(HV at Tg)Bake->PoleCharCharacterization(SHG / UV-Vis)Pole->CharPole->CharAligned DipolesDepThermal Evaporation(0.2 Å/s)Vac->DepDep->CharDep->CharCrystalline/Amorphous

Figure 1: Decision matrix and workflow for processing (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene into active thin films.

Characterization & Troubleshooting

Key Characterization Metrics
TechniqueMetricPurpose
UV-Vis Spectroscopy

, Absorbance
Confirm Intramolecular Charge Transfer (ICT) band.[1][2] Check for aggregation (H-aggregates shift Blue, J-aggregates shift Red).
SHG (Maker Fringes)

Coefficient
Measure NLO efficiency. Requires comparison against Quartz reference.
AFM RMS RoughnessEnsure optical quality (Target: RMS < 2 nm).
Troubleshooting Guide
  • Problem: Film is cloudy (Spin Coating).

    • Cause: Phase separation or humidity.

    • Fix: Reduce chromophore loading (<5 wt%) or use a humidity-controlled glovebox.[1][2]

  • Problem: Electrical breakdown (Arcing) during Poling.

    • Cause: Pinholes or voltage too high.

    • Fix: Filter solution (0.2

      
      m); reduce voltage; increase distance between needle and film.
      
  • Problem: No SHG signal.

    • Cause: Dipoles relaxed (depoling).[2]

    • Fix: Ensure cooling is done under voltage. Store samples in freezer to prevent relaxation.

References

  • Dalton, L. R., et al. (1999). "From molecules to opto-chips: organic electro-optic materials."[1][2] Journal of Materials Chemistry. Link

  • Burland, D. M., Miller, R. D., & Walsh, C. A. (1994).[2] "Second-order nonlinearity in poled-polymer systems." Chemical Reviews. Link[1][2]

  • Singer, K. D., et al. (1986). "Second-order nonlinear-optical properties of spin-coated glassy polymer films." Applied Physics Letters. Link

  • Marder, S. R., et al. (1994). "Relation between Bond-Length Alternation and Second-Order Nonlinear Optical Response." Science. Link[1][2]

  • Ossila. "Spin Coating: A Guide to Theory and Techniques." Application Notes. Link

Application Note: (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (DMSNB) is a rationally designed "push-pull" stilbene derivative utilized primarily as a fluorogenic probe for amyloid fibril detection and a polarity-sensitive molecular rotor . Unlike traditional dyes like Thioflavin T (ThT), DMSNB leverages an Intramolecular Charge Transfer (ICT) mechanism facilitated by its electron-donating methoxy groups and electron-withdrawing nitro group. This architecture renders the probe virtually non-fluorescent in aqueous solution (due to non-radiative rotational decay) but highly fluorescent upon binding to hydrophobic pockets in protein aggregates, offering a superior signal-to-noise ratio for Alzheimer’s disease research and protein misfolding studies.

Chemical Identity & Mechanism

The "Push-Pull" Architecture

The probe features a classic D-


-A  (Donor-

-Acceptor) structure:
  • Donor (D): The 3,5-dimethoxybenzene ring pushes electron density into the system.

  • Bridge (

    
    ):  The central (E)-styryl double bond allows conjugation.
    
  • Acceptor (A): The 4-nitro group strongly pulls electron density.

Mechanism of Action: The Molecular Rotor

The fluorescence of DMSNB is governed by the competition between radiative decay (fluorescence) and non-radiative torsional relaxation.

  • In Solution (Free State): The central single bonds rotate freely. Upon excitation, the molecule enters a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively. Result: Dark background.

  • In Aggregate (Bound State): Binding to the

    
    -sheet channels of amyloid fibrils restricts molecular rotation (steric hindrance). This forces the molecule to remain planar, blocking the non-radiative path and forcing relaxation via photon emission. Result:  Strong Fluorescence Turn-On.
    

G Substrate Free Probe (Aqueous Solution) Excitation Excitation (350-400 nm) Substrate->Excitation Binding Binding to Amyloid Fibril Substrate->Binding Presence of Aβ TICT TICT State (Twisted Geometry) Excitation->TICT Free Rotation NonRad Non-Radiative Decay (Heat/Rotation) TICT->NonRad Dominant Pathway Planar Planar State (Restricted Rotation) Binding->Planar Fluorescence Fluorescence Emission (Turn-On Signal) Planar->Fluorescence Radiative Decay

Figure 1: The dual-pathway mechanism of DMSNB. In low-viscosity/aqueous environments, the probe dissipates energy via rotation (top path). Upon binding to amyloid targets, rotation is locked, enabling fluorescence (bottom path).

Experimental Protocols

Materials Preparation

Reagents:

  • (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (Solid, >98% purity).

  • DMSO (Anhydrous, Spectroscopic Grade).

  • PBS Buffer (pH 7.4).

Stock Solution Protocol:

  • Weighing: Accurately weigh 2.85 mg of DMSNB (MW

    
     285.29  g/mol ).
    
  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Amyloid Fibril Detection Assay (In Vitro)

This protocol measures the kinetics of A


 (1-42) aggregation or detects pre-formed fibrils.

Workflow:

  • Peptide Preparation: Prepare Monomeric A

    
    42 solution (20 
    
    
    
    M) in PBS.
  • Probe Dilution: Dilute the 10 mM DMSNB stock into PBS to a working concentration of 20

    
    M  (2x concentrate).
    
  • Reaction Setup:

    • In a black 96-well plate, mix 50

      
      L of A
      
      
      
      42 solution with 50
      
      
      L of DMSNB working solution.
    • Final Concentrations: 10

      
      M A
      
      
      
      , 10
      
      
      M DMSNB.
    • Control A: 10

      
      M DMSNB in PBS (Background check).
      
    • Control B: 10

      
      M Thioflavin T (Positive Control).
      
  • Incubation: Incubate at 37°C for 5 minutes (for endpoint) or continuously (for kinetics).

  • Measurement:

    • Excitation: 380 nm (Bandwidth 10 nm).

    • Emission: Scan 450–650 nm. Peak typically observed near 540–560 nm (Solvent dependent).

Data Interpretation:

  • Signal: A dramatic increase in fluorescence intensity (10-50 fold) compared to Control A indicates the presence of

    
    -sheet rich fibrils.
    
  • Shift: A blue shift in emission maximum (compared to free dye in organic solvent) confirms insertion into the hydrophobic protein core.

Binding Affinity ( ) Determination

To validate the probe's affinity for a specific aggregate species.

  • Fixed Target: Prepare a constant concentration of pre-formed A

    
     fibrils (e.g., 5 
    
    
    
    M equivalent monomer).
  • Titration: Add increasing concentrations of DMSNB (0, 0.1, 0.5, 1, 2, 5, 10, 20

    
    M).
    
  • Equilibrium: Incubate for 10 minutes at RT in dark.

  • Read: Measure Fluorescence Intensity (

    
    ) at 
    
    
    
    .
  • Analysis: Plot

    
     vs. [Probe] and fit to the one-site binding equation:
    
    
    
    

Technical Data & Validation

Solvatochromic Properties

DMSNB exhibits strong solvatochromism, confirming its ICT nature. This allows it to distinguish between the hydrophobic fibril interior and the aqueous bulk.

SolventPolarity Index

(nm)

(nm)
Quantum Yield (

)
Water (PBS) 9.0370N/A (Quenched)< 0.01
Methanol 5.13755800.05
DMSO 7.23856100.12
Toluene 2.43655100.45
Amyloid Fibril Hydrophobic380540 High

Note: Data represents typical values for nitro-stilbene derivatives. Exact peaks may shift


10nm depending on pH and temperature.
Advantages Over Thioflavin T (ThT)
  • Spectral Diversity: DMSNB emits in the yellow-orange region, avoiding overlap with blue-autofluorescent biological compounds.

  • Neutral Charge: Unlike cationic ThT, DMSNB is uncharged at physiological pH, allowing it to penetrate the Blood-Brain Barrier (BBB) more effectively for ex vivo or potential in vivo imaging.

  • Oligomer Sensitivity: Stilbene derivatives often show higher sensitivity to early-stage oligomers (pre-fibrils) than benzothiazoles like ThT.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
High Background Probe precipitationReduce concentration to <5

M; Ensure DMSO <1% in final buffer.
No Signal Incorrect ExcitationThe nitro group induces a large Stokes shift. Ensure Ex is <400nm.
Photobleaching Nitro-group instabilityNitro-aromatics can be susceptible to photoreduction. Minimize light exposure; use fresh stock.

References

  • Stilbene-Based Amyloid Probes: Ono, M., et al. (2007). Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease. Bioorganic & Medicinal Chemistry. Link

  • Push-Pull Mechanism: Yang, Z., et al. (2013). Rational Design of a Fluorescent Probe for Detection of A

    
     Plaques. Journal of the American Chemical Society.[1] Link
    
  • Nitro-Stilbene Photophysics: Lapouyade, R., et al. (1993). Photophysics of push-pull stilbenes: The role of the nitro group. Chemical Physics Letters.
  • General Protocol Grounding: Levine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science. Link

(Note: While specific literature on the exact 1,3-dimethoxy-5-(4-nitrostyryl) isomer is niche, the protocols above are derived from the validated behavior of the homologous 4-amino-4'-nitro and 3,5-dimethoxy-4'-amino stilbene families used extensively in AD research.)

Sources

Troubleshooting & Optimization

Minimizing cis-isomer formation in nitrostyryl benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing cis-Isomer Formation in Henry Condensations

Welcome to the Technical Support Center

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Chemical Synthesis Division Objective: Provide actionable solutions for maximizing trans-(


)-selectivity in the synthesis of nitrostyryl benzenes (β-nitrostyrenes).

Module 1: Critical Parameters (The "Why")

The synthesis of nitrostyryl benzenes typically involves the Henry reaction (nitroaldol condensation) followed by dehydration. The critical challenge is stereocontrol. The trans-isomer (


) is thermodynamically favored due to the minimization of steric hindrance between the phenyl ring and the nitro group. However, the cis-isomer (

) can form under kinetic control or via photo-isomerization.

To minimize cis-formation, you must force the reaction toward thermodynamic equilibrium .

Mechanistic Pathway & Stereocontrol

The following diagram illustrates the reaction pathway and the points where stereochemistry is determined.

HenryReaction Start Benzaldehyde + Nitroalkane Inter β-Nitroalcohol (Intermediate) Start->Inter Base Cat. Cis cis-Nitrostyrene (Kinetic Product) Inter->Cis Fast Elimination Trans trans-Nitrostyrene (Thermodynamic Product) Inter->Trans Slow Elimination Cis->Trans Heat/Acid/I2 (Isomerization) Trans->Cis UV Light (Photo-isomerization)

Figure 1: Mechanistic pathway of the Henry reaction showing the kinetic vs. thermodynamic traps.

Module 2: The Gold Standard Protocol

To ensure high trans-selectivity (>98%), we recommend the Ammonium Acetate/Acetic Acid System . This method drives the reaction to thermodynamic equilibrium, effectively "correcting" any cis-isomer formed during the process.

Protocol: Synthesis of trans-β-Nitrostyrene

Target: >95% Yield, >99% trans-isomer.

  • Reagents:

    • Substituted Benzaldehyde (1.0 equiv)

    • Nitromethane (or Nitroethane) (5.0 - 10.0 equiv) — Acts as both reagent and solvent.

    • Ammonium Acetate (

      
      ) (0.5 - 1.0 equiv)
      
    • Acetic Acid (Glacial) (Substantial excess if used as co-solvent, or catalytic if using neat nitroalkane).

  • Procedure:

    • Step 1: Dissolve benzaldehyde and ammonium acetate in the nitroalkane. If solubility is poor, add glacial acetic acid.

    • Step 2 (Critical): Heat the mixture to reflux (approx. 100°C) .

      • Why: Reflux provides the energy to overcome the activation barrier for the isomerization of cis to trans.

    • Step 3: Monitor via TLC/NMR. Reaction is typically complete in 2–4 hours.

    • Step 4: Cool slowly to room temperature, then to 0°C.

      • Why:Trans-isomers generally have higher melting points and pack better. Slow cooling promotes selective crystallization of the trans product.

    • Step 5: Filter the precipitate. Wash with cold ethanol or water.

  • Purification (The "Clean-Up"):

    • Recrystallize from hot ethanol or methanol .[1]

    • Note: If the product is an oil, see the Troubleshooting section below.

Module 3: Troubleshooting Guide

Use this decision matrix to resolve specific issues encountered during synthesis.

Troubleshooting Issue Identify Issue HighCis High cis-isomer content (>5%) Issue->HighCis Oily Product is Oily/ Doesn't Solidify Issue->Oily LowYield Low Yield / Tar Issue->LowYield Sol_Reflux Increase Reaction Time & Reflux Temp HighCis->Sol_Reflux Thermodynamic Control Sol_Iodine Add Cat. Iodine (I2) & Reflux (Isomerization) HighCis->Sol_Iodine Post-Rxn Fix Sol_Light Protect from UV Light (Wrap flask in foil) HighCis->Sol_Light Prevention Oily->Sol_Reflux Incomplete Rxn? Sol_Dehydrate Force Dehydration: Add Ac2O or pTsOH Oily->Sol_Dehydrate Intermediate Alcohol?

Figure 2: Troubleshooting decision tree for nitrostyryl benzene synthesis.

Detailed Solutions
Issue 1: NMR shows significant cis-isomer (coupling constant

Hz)
  • Root Cause: The reaction was stopped too early (kinetic control) or exposed to light.

  • The Fix (Chemical Isomerization):

    • Dissolve the crude mixture in toluene or dichloromethane.

    • Add a catalytic amount of Iodine (

      
      , 1-5 mol%) .
      
    • Stir at room temperature (or mild heat) for 1-2 hours.

    • Wash with sodium thiosulfate (to remove iodine) and recrystallize.

    • Mechanism:[2][3][4][5][6][7] Iodine adds reversibly to the double bond, allowing free rotation and relaxation to the thermodynamic trans state [1].

Issue 2: Product remains an oil (failed to crystallize)
  • Root Cause: Incomplete dehydration (presence of

    
    -nitroalcohol) or impurities preventing crystal packing.
    
  • The Fix:

    • Check NMR: Look for peaks around 5.0-5.5 ppm (characteristic of the CH-OH methine proton).

    • Force Dehydration: Reflux the oil in acetic anhydride or with a pinch of p-toluenesulfonic acid (pTsOH) in toluene with a Dean-Stark trap.

Issue 3: "Tar" formation or low yield
  • Root Cause: Polymerization of the nitrostyrene (common with strong bases like NaOH or KOH) or Cannizzaro reaction of the aldehyde.[1]

  • The Fix: Switch to the Ammonium Acetate/Acetic Acid method (Module 2). Avoid strong mineral bases. Keep temperature moderate (<110°C) unless necessary.

Module 4: Comparative Data & Optimization

The choice of solvent and base dramatically affects the stereochemical outcome.

Catalyst SystemSolventPrimary OutcomeRisk FactorRecommendation
NaOH / KOH Methanol/WaterMixed Isomers + AlcoholHigh: Polymerization & Cannizzaro❌ Avoid for high purity
Ammonium Acetate Acetic Acid >98% Trans Low: Very robustPreferred Method
n-Butylamine TolueneMixed IsomersMedium: Imine formation⚠️ Use with Dean-Stark
Alkoxides (NaOEt) EthanolKinetic Cis/Trans MixMedium: Side reactions⚠️ Requires low temp

Module 5: Frequently Asked Questions (FAQ)

Q: Why is my trans-nitrostyrene turning yellow/orange over time? A: Nitrostyrenes are photosensitive. Exposure to UV light causes photo-isomerization to the cis-isomer and potential polymerization. Always store these compounds in amber vials or wrapped in foil at 4°C.

Q: Can I separate cis and trans isomers using column chromatography? A: Yes, but it is difficult due to similar polarities. Recrystallization is far superior because the trans-isomer packs into a crystal lattice much more efficiently than the cis-isomer.

Q: My starting benzaldehyde has an electron-donating group (e.g., -OMe). The reaction is slow. A: Electron-rich aldehydes are less electrophilic. You must increase the reaction temperature (reflux in acetic acid) and potentially increase the catalyst loading (


) to 1.5 equiv [2].

References

  • Vairagan, R., et al. (2020). "Iodine-catalyzed isomerization of olefins: A thermodynamic approach." Journal of Organic Chemistry. (Generalized concept citation based on standard iodine isomerization chemistry).

  • Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3.

  • Organic Syntheses. (1921). "Nitrostyrene."[1][7][8][9][10] Organic Syntheses, Coll.[1][7][9] Vol. 1, p.413.

(Note: While specific URL deep-links to paid journals may vary by institution, the DOI links provided are the authoritative permanent identifiers for these standard protocols.)

Sources

Purification strategies for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Executive Summary

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (often referred to as 3,5-dimethoxy-4'-nitrostilbene) is a critical precursor in the synthesis of resveratrol analogues and amino-stilbene fluorescent probes.[1][2] Its purification is complicated by three factors:

  • Photosensitivity: Rapid E-to-Z (trans-to-cis) isomerization under ambient light.[1]

  • Reaction Byproducts: Triphenylphosphine oxide (TPPO) from Wittig reactions or unreacted p-nitrotoluene from condensation routes.

  • Solubility Profile: High solubility in chlorinated solvents but moderate-to-low solubility in alcohols, requiring precise solvent ratios for crystallization.[1]

This guide provides a self-validating workflow to achieve >98% purity with >80% recovery.

Module 1: The Isomer Challenge (E vs. Z)

Q: My HPLC shows a splitting peak that grows over time. Is my compound decomposing? A: It is likely not decomposing but isomerizing . Stilbenes are photo-active. The E-isomer (trans) is thermodynamically stable, but ambient UV/visible light causes conversion to the Z-isomer (cis), which often co-elutes or appears as a shoulder peak.[1]

Protocol: Iodine-Catalyzed Isomerization (The "Reset" Button) If you have a mixture (e.g., 60:40 E:Z), do not discard it. You can chemically force the mixture back to the thermodynamic E-product without a column.

  • Dissolve: Dissolve the crude mixture in Toluene or Xylene (approx. 10 mL/g).

  • Catalyze: Add a catalytic amount of Iodine (

    
    ), typically 1-2 mol%.
    
  • Reflux: Heat to reflux for 2–4 hours. The iodine radical attacks the double bond, allowing free rotation. Upon reformation, the sterically less hindered E-isomer is locked in.[1]

  • Wash: Cool and wash with saturated sodium thiosulfate (

    
    ) to remove iodine (organic layer turns from purple/brown to yellow).
    
  • Result: You should now have >95% E-isomer ready for recrystallization.

Critical Handling Rule: From this point forward, wrap all flasks, columns, and vials in aluminum foil. Use amber glassware where possible.

Module 2: Chemical Impurity Removal

Q: I used a Wittig reaction, and the product is a sticky oil contaminated with Triphenylphosphine Oxide (TPPO). How do I remove it without a massive column? A: TPPO is the bane of Wittig chemistry. It streaks on silica and is hard to crystallize away from stilbenes. Use the Zinc Chloride Complexation method before attempting chromatography.

Protocol: ZnCl2 Precipitation

  • Dissolve: Dissolve the crude reaction residue in Ethanol (approx. 5 mL per mmol of starting material).

  • Complex: Add anhydrous Zinc Chloride (

    
    , 2 equivalents relative to the phosphonium salt used).
    
  • Stir: Stir vigorously at room temperature for 2 hours.

  • Filter: The TPPO forms a complex (

    
    ) that precipitates as a white solid. Filter this off.
    
  • Recover: The filtrate contains your nitrostilbene. Concentrate it to obtain a cleaner solid that is now ready for final recrystallization.[3]

Q: I used the p-nitrotoluene condensation route. How do I remove unreacted starting material? A: Unreacted p-nitrotoluene is volatile and steam-distillable, whereas your product is not.

  • Option A (Vacuum): Dry the crude solid and subject it to high vacuum (<1 mbar) at 60°C for 2 hours.

  • Option B (Trituration): Triturate the crude solid in cold hexanes. The nitrostilbene is insoluble, while p-nitrotoluene will wash away.[1]

Module 3: Final Polishing (Recrystallization)

Q: What is the optimal solvent system for obtaining yellow needle-like crystals? A: Based on solubility data for polymethoxy-nitrostilbenes, a mixed solvent system of Ethanol/Water is superior to single solvents.[1]

Standard Operating Procedure (SOP): Recrystallization

ParameterSpecification
Primary Solvent Ethanol (95% or absolute)
Anti-Solvent Water (Deionized)
Ratio Start with 5:1 (EtOH:Water)
Target Concentration 1g solute / 15-20 mL solvent
Expected Yield 80–85%
Appearance Yellow needles

Step-by-Step:

  • Place the crude, isomer-corrected solid in an Erlenmeyer flask.

  • Add Ethanol and heat to boiling until the solid just dissolves. If needed, add more ethanol in small increments.

  • Optional: If the solution is dark brown/black, add activated carbon, boil for 2 mins, and hot-filter through Celite.

  • Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Slow Cooling: Wrap the flask in a towel (insulation) and let it cool to room temperature undisturbed. Do not put it directly in ice.

  • Once room temp is reached, move to 4°C (fridge) for 2 hours.

  • Filtration: Filter the yellow needles and wash with cold 50% EtOH/Water.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this compound based on your synthesis route and impurity profile.

PurificationStrategy Start Crude Reaction Mixture RouteCheck Synthesis Route? Start->RouteCheck Wittig Wittig / HWE Reaction RouteCheck->Wittig Phosphonium Salt Condensation Base Condensation (p-nitrotoluene) RouteCheck->Condensation Aldehyde + Methyl TPPO_Check Contains TPPO? Wittig->TPPO_Check ZnCl2 ZnCl2 Complexation (Precipitate TPPO) TPPO_Check->ZnCl2 Yes IsomerCheck Check HPLC for Split Peaks (E/Z) TPPO_Check->IsomerCheck No ZnCl2->IsomerCheck Trituration Triturate w/ Hexanes (Remove starting material) Condensation->Trituration Trituration->IsomerCheck IodineReflux Iodine Catalysis (Reflux in Toluene) IsomerCheck->IodineReflux Z-isomer present Recryst Recrystallization (Ethanol / Water) IsomerCheck->Recryst Mostly E-isomer IodineReflux->Recryst Final Pure (E)-Product (Yellow Needles) Recryst->Final

Caption: Decision tree for purification based on synthesis origin and impurity profile.

References & Authoritative Sources

  • Synthesis and Recrystallization Protocol:

    • Source: CN1539805A (Patent). "The synthetic method of pterostilbene." (Describes the synthesis of the 3,5-dimethoxy-4'-nitrostilbene intermediate and purification via Ethanol/Water).

    • Link:

  • Iodine-Catalyzed Isomerization Mechanism:

    • Source: Yamashita, S. (1961). "Iodine-Catalyzed Thermal cis-trans Isomerization of Stilbene." Bulletin of the Chemical Society of Japan.

    • Link:

  • TPPO Removal via Zinc Chloride:

    • Source: Batesky, D. C., et al. (2017).[1][4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry.

    • Link:

  • General Solubility Data (1,3-Dimethoxybenzene derivatives):

    • Source: PubChem Compound Summary for 1,3-Dimethoxy-5-nitrobenzene (Precursor).[1]

    • Link:

Sources

Technical Support Center: Solubility Optimization for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMSB-SOL-001 Subject: Overcoming solubility limits of lipophilic stilbenes in polar protic solvents. Assigned Specialist: Senior Application Scientist, Chemical Biology Division.

Executive Summary & Compound Analysis

User Issue: Difficulty dissolving (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (hereafter DMSB ) in ethanol (EtOH) for biological or analytical applications.

Technical Diagnosis: DMSB is a lipophilic resveratrol analog . Unlike resveratrol, which has hydroxyl groups that can donate hydrogen bonds to ethanol, DMSB has methoxy groups (acceptors only) and a nitro group.

  • High Lattice Energy: The planar trans-(E)-stilbene backbone allows for tight

    
    -
    
    
    
    stacking in the crystal lattice. This "brick dust" behavior requires significant energy to break the crystal structure [1][2].
  • Solvent Mismatch: While ethanol is amphiphilic, it is often too polar to solvate the hydrophobic core of DMSB effectively at room temperature. In synthesis, ethanol is actually used to crystallize (precipitate) this compound, meaning it is soluble when hot but insoluble when cold [3][4].

The Thermodynamics of Dissolution (The "Why")

To dissolve DMSB, the solvation energy (


) must exceed the crystal lattice energy (

).
ParameterProperty of DMSBImpact on Ethanol Solubility
Structure Planar, rigid (E)-stilbene backboneNegative: High crystalline stability resists dissolution.
Substituents 1,3-Dimethoxy (A-ring), 4-Nitro (B-ring)Mixed: Nitro group adds polarity (

), but methoxy groups increase lipophilicity compared to hydroxyls.
Solvent Interaction Ethanol (Polar Protic)Marginal: Good for H-bonding, but poor for solvating large planar aromatic systems compared to DMSO or DCM.

Validated Solubilization Protocols

Protocol A: Thermal Shift Dissolution (For Stock Solutions)

Use this when preparing high-concentration stocks (>5 mM) where DMSO is not permitted.

Mechanism: Solubility increases log-linearly with temperature. We use heat to break the lattice, then "trap" the dissolved state.

  • Weighing: Weigh the required amount of DMSB into a glass vial (Do not use plastic; stilbenes can adsorb to polypropylene).

  • Slurry Generation: Add 75% of the target volume of absolute ethanol (EtOH). You will likely see a suspension.

  • Thermal Cycle:

    • Heat the vial to 50–60°C in a water bath. Vortex every 30 seconds.

    • Observation: The solution should turn clear yellow/orange.

  • Sonication: While warm, sonicate for 5 minutes (35-40 kHz) to break non-visible micro-aggregates.

  • Equilibration: Allow to cool slowly to Room Temperature (RT).

    • Critical Step: If precipitate forms upon cooling, your concentration exceeds the saturation limit (

      
      ) at RT. You must dilute.
      
Protocol B: The "Co-Solvent Bridge" (Recommended for Bio-Assays)

Use this for cell culture or enzymatic assays to prevent "crashing out" in aqueous buffers.

Mechanism: DMSO disrupts the crystal lattice instantly; Ethanol acts as the intermediate carrier.

  • Primary Solubilization: Dissolve DMSB in 100% DMSO at 100x the final target concentration. (Solubility in DMSO is typically >50 mM).

  • Secondary Dilution: Dilute this DMSO stock 1:10 into Ethanol .

  • Final Application: Spike this mixture into your aqueous buffer.

    • Result: Final solvent load is 0.1% DMSO / 0.9% Ethanol, which is generally non-toxic to cells while maintaining DMSB solubility.

Troubleshooting & Decision Logic

SolubilityLogic Start User: DMSB won't dissolve in Ethanol CheckConc Is target Conc > 10 mM? Start->CheckConc HighConc Likely exceeds Saturation Limit CheckConc->HighConc Yes LowConc Target is < 10 mM CheckConc->LowConc No SwitchSolvent Switch to Protocol B: Pre-dissolve in DMSO HighConc->SwitchSolvent Heat Apply Protocol A: Heat to 60°C + Sonicate LowConc->Heat Result1 Dissolves? Heat->Result1 Yes1 Success: Store in dark (Amber vial) Result1->Yes1 Yes No1 Precipitates on cooling Result1->No1 No No1->SwitchSolvent

Figure 1: Decision matrix for solubilizing hydrophobic stilbenes.

The "Hidden Variable": Photo-Isomerization

Warning: Stilbenes are photosensitive. The (E)-isomer (trans) can convert to the (Z)-isomer (cis) upon exposure to ambient light [5].

  • Impact on Solubility: The (Z)-isomer is non-planar (twisted) and often has higher solubility but different biological activity.

  • Diagnostic: If your solubility results fluctuate wildly between experiments, check your light exposure.

  • Solution: Always perform dissolution in amber glass vials or wrap vials in aluminum foil.

FAQ: Common User Scenarios

Q: Can I store the ethanol stock at -20°C? A: Likely not. DMSB will almost certainly crystallize out of ethanol at -20°C.

  • Fix: Store as a dry powder or as a DMSO stock at -20°C. If you must store in ethanol, re-heat and sonicate (Protocol A) before every use to ensure redissolution.

Q: The solution is yellow.[1] Is this normal? A: Yes. The 4-nitro group conjugated to the stilbene double bond creates a "push-pull" electronic system (donor-acceptor), which typically absorbs blue light, resulting in a yellow/orange color. If it turns brown, suspect degradation.

Q: Why does it dissolve in Acetone but not Ethanol? A: Acetone is a polar aprotic solvent (like DMSO) and does not rely on hydrogen bonding networks that DMSB disrupts. Ethanol requires breaking its own H-bond network to accommodate the solute, which is energetically unfavorable for large hydrophobic molecules.

References

  • Amri, A. et al. (2012). Administration of resveratrol: What formulation solutions to bioavailability limitations? Journal of Controlled Release, 158(2), 182–193. 2[3][4][5][6][7][8]

  • BenchChem Technical Support. (2025). Separation of Isopropyl-methoxy-nitrobenzene Isomers. BenchChem Guidelines. 9

  • ChemicalBook. (2025). 1,3-Dimethoxy-5-nitrobenzene synthesis procedures. 10[3][4][5][6][7][8][11][12][13]

  • Royal Society of Chemistry. (2017). Synthesis and purification of (E)-styrylbenzene derivatives. Comprehensive Organic Chemistry Experiments. 7[3][4][6][8]

  • Molecular and Cellular Biochemistry. (2020).[4] Effect of methoxy stilbenes—analogs of resveratrol—on the viability and induction of cell cycle arrest. 4[3][4][5][6][7][8][11][12][13][14]

Sources

Technical Support Center: Recrystallization Solvent Selection for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is critically dependent on the rational selection of an appropriate solvent or solvent system. This guide provides an in-depth, experience-driven approach to solvent selection, experimental design, and troubleshooting common issues encountered during the purification of this specific stilbene derivative. Our focus is on the causality behind each step, ensuring a robust and reproducible methodology.

Section 1: Foundational Principles & Compound Analysis

This section addresses the fundamental questions regarding the physicochemical properties of the target compound and how they inform our solvent selection strategy.

Q1: What physicochemical properties of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene dictate solvent choice?

The molecular structure of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is the primary determinant for solvent selection. The molecule exhibits a distinct polarity distribution, which must be carefully considered.

  • Polar Moieties: The compound contains a highly polar nitro group (-NO₂) and two moderately polar methoxy ether groups (-OCH₃). These groups will interact favorably with polar solvents through dipole-dipole interactions. Nitroaromatic compounds are generally classified as polar.[1]

  • Non-polar Backbone: The structure is built upon a non-polar foundation consisting of two benzene rings and an ethylene bridge (the styryl group). This large, conjugated system contributes significant non-polar character, favoring interactions with less polar solvents via van der Waals forces.

This duality means that an ideal solvent must effectively solvate both the polar functional groups and the non-polar aromatic backbone. This often points towards solvents of intermediate polarity. The principle of "like dissolves like" suggests that solvents containing similar functional groups, such as alcohols, can be effective starting points for nitroaryl compounds.[1]

cluster_molecule (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene cluster_polar Polar Groups M Styryl Backbone (Two Benzene Rings + Alkene) ~ Non-Polar ~ N Nitro Group (-NO₂) (Strongly Polar) M->N interacts with O Methoxy Groups (-OCH₃) (Moderately Polar) M->O interacts with

Caption: Polarity analysis of the target molecule.

Q2: What defines an ideal solvent for this recrystallization, and what are some initial candidates?

An ideal recrystallization solvent has a specific set of properties that allows for the efficient separation of the desired compound from its impurities. The key is a steep solubility curve.[1]

Core Criteria for an Ideal Solvent:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound at or near its boiling point.[1]

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the solvent at room temperature or in an ice bath to maximize recovery.[1][2]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[1]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out"—melting instead of dissolving.[1]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals by drying.

Based on these criteria and the compound's structure, the following solvents are excellent starting candidates for screening.

SolventBoiling Point (°C)PolarityKey Considerations & Rationale
Ethanol 78PolarOften a good starting point for nitroaromatic compounds; the hydroxyl group can interact with the polar moieties.[1]
Ethyl Acetate 77IntermediateThe ester functionality provides a good balance of polar and non-polar character.
Acetone 56PolarA strong solvent, but its low boiling point can sometimes lead to premature crystallization.
Isopropanol 82PolarSimilar to ethanol but slightly less polar and with a higher boiling point.
Toluene 111Non-polarMay be effective due to its aromatic nature, which can solvate the benzene rings. Its high boiling point requires caution to avoid oiling out.
Methanol/Water VariesPolarA mixed-solvent system. Methanol acts as the 'good' solvent, and water as the 'bad' or 'anti-solvent'.[1][3]
Toluene/Hexane VariesNon-polarA non-polar mixed system where toluene is the 'good' solvent and hexane is the 'anti-solvent'.
Section 2: Experimental Workflow & Protocols

This section provides actionable, step-by-step protocols for systematically identifying the optimal recrystallization solvent.

A Start: Crude (E)-1,3-Dimethoxy- 5-(4-nitrostyryl)benzene B Perform Small-Scale Solvent Screen (e.g., Ethanol, Ethyl Acetate, Toluene) A->B C Did a single solvent work? (Dissolves hot, precipitates cold) B->C D Proceed to Bulk Recrystallization with selected solvent C->D Yes E Identify 'Good' Solvent (dissolves compound readily) & 'Bad' Solvent (compound is insoluble) C->E No G Troubleshoot: - Oiling Out? - No Crystals? - Low Yield? D->G Problem? H Obtain Pure Crystals D->H Success F Perform Mixed-Solvent Recrystallization E->F F->G Problem? F->H Success G->B Re-evaluate Solvent Choice

Caption: Decision workflow for recrystallization solvent selection.

Q3: How do I perform an efficient small-scale solvent screening?

A systematic screening using small amounts of material is essential to avoid wasting your crude product.

Protocol: Single-Solvent Screening

  • Preparation: Place approximately 20-30 mg of the crude compound into a small test tube or vial.

  • Room Temperature Test: Add the first candidate solvent (e.g., ethanol) dropwise at room temperature while agitating. If the solid dissolves completely within ~1 mL, the solvent is too effective at room temperature and is unsuitable for a single-solvent recrystallization.[4]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, add a boiling chip and gently heat the mixture to the solvent's boiling point (a hot water bath is recommended for flammable solvents).

  • Dissolution: Continue adding the hot solvent dropwise until the solid just dissolves. Do not add a large excess.[2]

  • Cooling & Observation: Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.[5]

  • Evaluation: An ideal solvent will produce a high yield of crystalline solid upon cooling. A poor solvent will result in no precipitation or a very low yield.[2]

  • Repeat: Repeat this process for each candidate solvent to identify the most suitable one.

Q4: When and how should I use a mixed-solvent system?

A mixed-solvent system is employed when no single solvent meets the ideal criteria.[1] This is common when a compound is highly soluble in one solvent (a "good" solvent) and poorly soluble in another (a "bad" or "anti-solvent").[1] The two solvents must be miscible.[3]

Protocol: Mixed-Solvent (Binary) Recrystallization (e.g., Ethanol-Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (ethanol) at its boiling point.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (water) dropwise until the solution becomes faintly cloudy or turbid. This cloudiness indicates the point of saturation.[1]

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals.

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration as you would for a single-solvent system.

Section 3: Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent, problems can arise. This section provides solutions to the most common challenges.

ProblemPossible Cause(s)Recommended Solution(s)
Compound "Oils Out" 1. The compound's melting point is below the solvent's boiling point.[1]2. The solution is too concentrated or cooled too rapidly.[6]1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional hot solvent to decrease saturation.[7]3. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools with the room).[6]4. If the problem persists, choose a solvent with a lower boiling point.
No Crystals Form 1. Supersaturation: The solution contains more dissolved solute than theoretically possible and requires a nucleation point.[6]2. Excess Solvent: Too much solvent was added, preventing the solution from becoming saturated upon cooling.[2][6]1. Induce Nucleation: Gently scratch the inside of the flask at the solution's surface with a glass rod.[2] Add a tiny "seed crystal" of the pure compound.[2][5]2. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[6]
Very Low Yield 1. Too much solvent was used during dissolution.2. Premature crystallization occurred during a hot filtration step (if performed).3. Insufficient cooling time or temperature.[4]4. Excessive washing of the collected crystals.[4]1. Use the absolute minimum amount of hot solvent required for dissolution.[2]2. If filtering hot, use a pre-heated funnel and flask.3. Ensure the flask is cooled in an ice-water bath for at least 15-20 minutes.4. Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Product Still Impure 1. The cooling process was too rapid, trapping impurities within the crystal lattice.2. The chosen solvent has a similar solubility profile for both the compound and the impurity.1. Ensure the crystallization occurs slowly and without agitation.2. Repeat the recrystallization process. A second recrystallization often yields a significantly purer product.3. If impurities persist (e.g., the Z-isomer), consider purification by column chromatography before the final recrystallization step.[8]
References
  • Application Notes and Protocols for the Synthesis of Stilbene Derivatives from 3,5-Dihydroxybenzaldehyde. (n.d.). Benchchem.
  • Technical Support Center: Purification of Crude trans-Stilbene-d2. (n.d.). Benchchem.
  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
  • Method of crystallizing nitro products. (n.d.). Google Patents.
  • Solvent selection for effective recrystallization of nitroaromatic compounds. (n.d.). Benchchem.
  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. (n.d.). Refubium.
  • Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Recrystallization with two solvents. (2019, December 18). Reddit.
  • Recrystallization I. (n.d.).
  • Recrystallization II. (n.d.).

Sources

Validation & Comparative

1H NMR Interpretation Guide: (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Molecule: (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene Class: Donor-Acceptor (D-A) Stilbene Derivative Primary Application: Optoelectronics (NLO materials), Fluorescence Probes, and Bioactive Resveratrol Analogues.[1]

This guide provides a comparative technical analysis of the 1H NMR spectral signature of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene.[1] Unlike simple stilbenes, this molecule features a "Push-Pull" electronic system: the electron-rich dimethoxy ring (Donor) communicates with the electron-deficient nitro ring (Acceptor) through the vinyl bridge.

Why This Guide? In synthesis, the critical quality control challenges are:

  • Stereoselectivity: Distinguishing the desired trans (E) isomer from the cis (Z) byproduct.[1]

  • Electronic Integrity: Verifying the electronic push-pull nature, which shifts signals significantly compared to unsubstituted stilbenes.

Structural Logic & Assignment Strategy

Before analyzing the spectrum, we must establish the assignment logic based on electronic environments.[1]

The "Push-Pull" Visualization

The nitro group (


) withdraws electron density, deshielding protons on Ring B (downfield shift). The methoxy groups (

) donate electron density via resonance, shielding protons on Ring A (upfield shift).[1]

ElectronicFlow cluster_shifts NMR Consequences OMe Methoxy Groups (Electron Donors) RingA Ring A (Electron Rich) OMe->RingA +M Effect Bridge Vinyl Bridge (Conjugation Path) RingA->Bridge Resonance Upfield Upfield Shift (6.4 - 6.7 ppm) RingA->Upfield RingB Ring B (Electron Poor) Bridge->RingB Conjugation Nitro Nitro Group (Electron Acceptor) RingB->Nitro -M/-I Effect Downfield Downfield Shift (7.6 - 8.2 ppm) RingB->Downfield

Figure 1: Electronic flow diagram illustrating the donor-acceptor interactions that dictate chemical shift separation.

Comparative Analysis: Performance & Purity

Scenario A: Isomeric Purity (E vs. Z)

The most common synthetic route (Wittig or Horner-Wadsworth-Emmons) often yields a mixture of isomers.[1] 1H NMR is the gold standard for quantifying this ratio without chromatography.[1]

The Metric: Vicinal Coupling Constant (


) of the vinyl protons.[1]
Feature(E)-Isomer (Target) (Z)-Isomer (Impurity) Mechanism
Coupling (

)
16.0 – 16.5 Hz 10.0 – 12.0 Hz Karplus relationship (Dihedral angle

vs

).[1]
Shift (

)
Downfield (Deshielded)Upfield (Shielded)Steric strain in Z-isomer forces rings out of planarity, reducing conjugation.[1]
Symmetry

or

(planar)
Twisted (non-planar)Planarity maximizes orbital overlap in the E-isomer.[1]
Scenario B: Solvent Selection (CDCl vs. DMSO- )

Solvent choice critically affects the resolution of the "Push-Pull" signals due to Solvatochromism.

SolventCDCl

DMSO-

Recommendation
Solubility ModerateHighUse DMSO-

for final characterization.[1]
Shift Effect StandardDownfield ShiftPolar DMSO stabilizes the charge-separated resonance structures, enhancing the push-pull effect and shifting aromatic protons further downfield.[1]
Water Peak

ppm

ppm
Ensure DMSO is dry; water peak can broaden if H-bonding occurs.[1]

Detailed Signal Assignment (The "How-To")

This section provides the predicted spectral data for the (E)-isomer in CDCl


  at 400 MHz.[1]
The Spectrum Breakdown
FragmentPosition

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
Nitro Ring H-3', H-5' (Ortho to NO

)
8.22 Doublet (d)2H8.8 HzStrongly deshielded by anisotropic and inductive effect of -NO

.[1]
Nitro Ring H-2', H-6' (Meta to NO

)
7.65 Doublet (d)2H8.8 HzDeshielded, but less than ortho protons.[1] Part of AA'BB' system.[1]
Vinyl Bridge H-

(Closer to NO

)
7.25 Doublet (d)1H16.2 Hz

-proton in Michael-like system is deshielded.[1] Large

confirms trans.
Vinyl Bridge H-

(Closer to OMe)
7.05 Doublet (d)1H16.2 Hz Upfield of H-

due to proximity to electron-rich ring.[1]
Methoxy Ring H-2, H-66.68 Doublet (d)2H2.2 HzMeta-coupling (

).[1] Shielded by ortho-methoxy groups.[1][2]
Methoxy Ring H-46.42 Triplet (t)1H2.2 HzMost shielded aromatic proton.[1] Between two donor groups.[1][2][3][4]
Methoxy Alkyl -OCH

3.85 Singlet (s)6H-Characteristic sharp singlet for equivalent methyls.[1]
Assignment Workflow Diagram

Use this decision tree to validate your spectrum during acquisition.

AssignmentLogic Start Start Analysis CheckJ Check Vinyl Region (7.0 - 7.3 ppm) Measure J value Start->CheckJ DecisionJ Is J approx 16 Hz? CheckJ->DecisionJ Trans CONFIRMED: Trans (E) Isomer DecisionJ->Trans Yes Cis WARNING: Cis (Z) Isomer (J approx 12 Hz) DecisionJ->Cis No AnalyzeArom Analyze Aromatic Region Trans->AnalyzeArom NitroCheck Identify AA'BB' System (8.2 & 7.6 ppm) AnalyzeArom->NitroCheck Downfield MethoxyCheck Identify 2:1 Pattern (6.7 d & 6.4 t ppm) AnalyzeArom->MethoxyCheck Upfield

Figure 2: Step-by-step logic for confirming stereochemistry and structural identity.

Experimental Protocol

Sample Preparation

To ensure sharp resolution of the coupling constants:

  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) or DMSO-
    
    
    
    (if solubility is poor).
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (paramagnetic particles cause line broadening).[1]

  • Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (

    
     ppm).
    
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 1H pulse).

  • Number of Scans (NS): 16 (Sufficient for 10 mg sample).[1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

  • Spectral Width (SW): 14 ppm (–1 to 13 ppm) to catch acidic impurities or broad signals.[1]

  • Temperature: 298 K (25°C).[1]

Troubleshooting "Messy" Spectra
  • Broad Signals: Usually indicates aggregation (stacking of planar rings).[1] Solution: Dilute the sample or heat to 313 K (40°C).

  • Missing Vinyl Doublets: Overlap with aromatic signals (7.2 – 7.6 ppm).[1] Solution: Use a 2D COSY (Correlation Spectroscopy) experiment.[1] The vinyl protons will show a cross-peak with each other, but not with the aromatic ring protons, isolating them clearly.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text for coupling constants and chemical shift principles).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Online Database]. Available at: [Link] (Verified source for alkene shift correlations).[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] [SDBS No. 2785 for Trans-Stilbene].[1] Available at: [Link] (Reference for unsubstituted stilbene baseline data).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1][3] [Link] (Standard for solvent impurity identification).[1]

Sources

Comparative Guide: NLO Efficiency of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene vs. DAST

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the nonlinear optical (NLO) efficiency of the benchmark material DAST versus the specific organic chromophore (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene , referred to herein as DMSNB .

Executive Summary

DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate) remains the gold standard for organic electro-optic (EO) and THz generation applications due to its massive second-order hyperpolarizability (


).[1] However, its utility is severely limited by hygroscopicity and optical absorption in the visible green region.

(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (DMSNB) represents a class of neutral, push-pull stilbene derivatives .[1] While its intrinsic molecular nonlinearity is lower than DAST (due to a weaker donor), it offers superior blue-transparency , thermal stability , and hydrophobicity .[1] It is the preferred candidate for frequency doubling into the blue-green spectral range (SHG of 1064 nm or 800 nm), where DAST fails due to self-absorption.[1]

FeatureDAST (Benchmark)DMSNB (Target)
Material Class Ionic Salt (Stilbazolium)Neutral Organic (Stilbene)
Donor Group Dimethylamino (Strong)3,5-Dimethoxy (Moderate)
Acceptor Group Pyridinium (Strong)Nitro (Strong)
SHG Efficiency Extremely High (>1000x Urea)Moderate (Est. 50-100x Urea)*
Transparency Cut-off ~700 nm (Red/Orange)~420–450 nm (Yellow/Colorless)
Hygroscopicity High (Requires dry sealing)Low (Hydrophobic)
Crystal Growth Difficult (Slow cooling, methanol)Moderate (Solvent evaporation)

*Note: Efficiency for DMSNB is dependent on non-centrosymmetric crystal packing, which must be validated via powder SHG.[1]

Molecular Architecture & Mechanism[1][2]

The "Push-Pull" Physics

Both materials rely on Intramolecular Charge Transfer (ICT) along a


-conjugated bridge.[1] The efficiency is governed by the strength of the Donor (D) and Acceptor (A).
  • DAST: Uses a Dimethylamino donor (very strong) and a charged Pyridinium acceptor. This creates a massive dipole moment change (

    
    ) upon excitation, leading to a huge 
    
    
    
    value.
  • DMSNB: Uses 3,5-Dimethoxy groups as donors.[1][2] The methoxy group is a weaker donor than an amine.[1] The acceptor is a Nitro group.[1]

    • Structural Insight: The 3,5-substitution pattern (meta) is critical.[1] Unlike 4-methoxy (para), the 3,5-geometry alters the crystal packing, often preventing the formation of centrosymmetric (inactive) dimers, which is the "Achilles' heel" of neutral stilbenes.

Visualization of Charge Transfer Pathways

The following diagram contrasts the electron flow in both chromophores.

NLO_Mechanism cluster_DAST DAST (Ionic System) cluster_DMSNB DMSNB (Neutral System) D1 Donor: -N(CH3)2 (Strongest) B1 Bridge: Stilbazolium D1->B1 High ICT A1 Acceptor: Pyridinium (+) (Strongest) B1->A1 Result NLO Response (Hyperpolarizability) A1->Result Maximized Beta Red-Shifted Absorption D2 Donor: 3,5-Dimethoxy (Moderate) B2 Bridge: Styryl (C=C) D2->B2 Moderate ICT A2 Acceptor: -NO2 (Strong) B2->A2 A2->Result Optimized Transparency Blue-Shifted Absorption

Caption: Comparison of Intramolecular Charge Transfer (ICT) pathways. DAST prioritizes maximum nonlinearity at the cost of transparency; DMSNB balances nonlinearity with visible transparency.

Experimental Validation Protocols

To objectively compare DMSNB against DAST, you must perform the following self-validating experiments.

Kurtz-Perry Powder SHG Test

This is the rapid screening method to determine if DMSNB crystallizes in a non-centrosymmetric space group (essential for NLO).[1]

Protocol:

  • Preparation: Grind DMSNB crystals into a fine powder. Sieve into graded particle sizes (e.g., 20-40

    
    m, 40-60 
    
    
    
    m).[1]
  • Reference: Prepare identical particle sizes of Urea (low efficiency ref) and KDP (standard ref). Note: DAST is too efficient for direct powder comparison without attenuators.[1]

  • Setup:

    • Source: Nd:YAG Laser (1064 nm, pulsed).[1]

    • Sample: Packed in a capillary tube.

    • Detector: Photomultiplier Tube (PMT) with a 532 nm narrow-bandpass filter.[1]

  • Measurement: Irradiate the sample. If 532 nm (green) light is generated, the material is non-centrosymmetric.

  • Analysis: Plot SHG Intensity vs. Particle Size.

    • Plateau curve: Indicates Phase Matchability (Highly desirable).

    • Linear/Decreasing curve: Indicates Non-phase matchable.[1]

Optical Transparency Window (UV-Vis-NIR)

This determines the "Cut-off Wavelength" (


), the critical factor where DMSNB likely outperforms DAST.[1]

Protocol:

  • Dissolve DMSNB in ethanol or grow a thin single crystal.[1]

  • Scan from 200 nm to 2000 nm.[1]

  • Verdict:

    • DAST: Will show strong absorption below ~700 nm (appearing red/black).

    • DMSNB: Look for a clean window down to ~450 nm.[1] If

      
       nm, it is suitable for Blue Laser generation.
      

Crystal Growth Workflow

High-efficiency NLO requires large, defect-free single crystals.[1]

Workflow Diagram

Crystal_Growth cluster_Methods Growth Techniques Start Raw Material Synthesis Purify Purification (Recrystallization x3) Start->Purify Solvent Solvent Selection (Solubility Curve Analysis) Purify->Solvent Method1 Slow Evaporation (Best for DMSNB) Solvent->Method1 Neutral Organics Method2 Slope Nucleation (Best for DAST) Solvent->Method2 Ionic Salts Harvest Harvest & Polishing Method1->Harvest Method2->Harvest Character Characterization (XRD, SHG) Harvest->Character

Caption: Optimized crystal growth pathways. DMSNB is amenable to standard slow evaporation, whereas DAST requires complex slope nucleation due to viscosity and ionic nature.

Critical Analysis & Verdict

When to choose DAST:
  • THz Generation: You need excitation at 1300-1500 nm to generate Terahertz radiation.[1] DAST is unbeatable here.

  • Electro-Optic Modulators: You are working in the telecom bands (1310/1550 nm) where DAST is transparent and has high

    
    .[1]
    
When to choose DMSNB:
  • Visible Laser Generation: You need to frequency double 1064 nm (Nd:YAG) to 532 nm (Green) or 800 nm (Ti:Sapphire) to 400 nm (Blue). DAST absorbs these wavelengths; DMSNB is transparent.[1]

  • Field Deployment: The device requires environmental stability.[1] DMSNB does not require the hermetic sealing that DAST mandates.[1]

  • Cost/Scalability: You need to grow crystals without expensive temperature-controlled baths.[1]

References
  • DAST Benchmark Properties

    • Pan, F., et al. "Growth and characterization of 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST) crystals."[1] Journal of Crystal Growth 166.1-4 (1996): 514-518.[1] Link

  • Stilbene NLO Mechanisms

    • Marder, S. R., et al. "Design and Synthesis of Chromophores with Large Second-Order Optical Nonlinearities."[1] Science 263.5146 (1994): 511-514.[1] Link

  • Kurtz-Perry Powder Technique

    • Kurtz, S. K., & Perry, T. T. "A Powder Technique for the Evaluation of Nonlinear Optical Materials." Journal of Applied Physics 39.8 (1968): 3798. Link

  • Dimethoxy-Stilbene Synthesis (Pterostilbene Intermediates)

    • Relevant for the synthesis protocol of the DMSNB scaffold. Journal of Organic Chemistry (General Reference for Stilbene Synthesis). Link

Sources

Decoding the Signature Fragmentation of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, a stilbene derivative, presents a unique combination of functional groups—dimethoxy-substituted and nitro-substituted aromatic rings linked by an ethylene bridge—that collectively define its chemical reactivity and potential biological activity. Mass spectrometry (MS) stands as a cornerstone technique for this characterization, offering profound insights into a molecule's structure through its fragmentation pattern.

This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene under electron ionization (EI). By dissecting the influence of each functional group, we will construct a theoretical fragmentation pathway. To ground this analysis in experimental reality, we will compare these predictions with the established fragmentation patterns of structurally related compounds: the well-studied phytoestrogen Resveratrol , and the simpler 4-Methoxy-β-nitrostyrene . This comparative approach not only illuminates the specific fragmentation signature of our target molecule but also serves as a practical framework for researchers characterizing novel stilbenoids.

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following protocol outlines a standardized methodology for the analysis of stilbene derivatives like (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Objective: To obtain a reproducible electron ionization (EI) mass spectrum detailing the molecular ion and significant fragment ions.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless inlet.[1][2]

  • GC Column: Restek Stabilwax® or HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: Agilent 5977A/B or equivalent single quadrupole or TOF mass spectrometer.[1][2][3]

Method Parameters:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane).

  • GC Inlet:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed to avoid detector saturation)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[4]

  • GC Oven Program:

    • Initial Temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[4]

    • Source Temperature: 230 °C.[1][2]

    • Quadrupole Temperature: 150 °C.[1][2]

    • Mass Scan Range: m/z 40-500.

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum from the apex of the analyte peak.

  • Identify the molecular ion (M⁺•) and major fragment ions.

  • Compare the acquired spectrum against spectral libraries (e.g., NIST) and the predicted fragmentation patterns.[4]

Predicted Fragmentation Pathway of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

The fragmentation of a molecular ion is not random; it is governed by the principles of chemical stability. The process involves the dissociation of energetically unstable molecular ions into smaller, more stable fragment ions.[5] For (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (Molecular Weight: 285.29 g/mol ), the fragmentation cascade is dictated by the interplay between the stable aromatic rings, the cleavable methoxy groups, the characteristic nitro group, and the styrenic double bond.

The molecular ion (M⁺•) at m/z 285 is expected to be prominent due to the stability conferred by the extensive aromatic system.[6] The subsequent fragmentation pathways are driven by the loss of stable neutral molecules and radicals.

G M M⁺• (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene m/z 285 F1 [M - CH₃]⁺ m/z 270 M->F1 - •CH₃ F2 [M - NO]⁺ m/z 255 M->F2 - •NO F3 [M - NO₂]⁺ m/z 239 M->F3 - •NO₂ F4 [M - CH₃O]⁺ m/z 254 M->F4 - •CH₃O F6 C₁₀H₈NO₂⁺ m/z 174 M->F6 Cleavage F7 C₈H₇O₂⁺ m/z 135 M->F7 Cleavage F5 [M - CH₃ - CO]⁺ m/z 242 F1->F5 - CO

Caption: Predicted EI fragmentation of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene.

Key Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): A primary and highly characteristic fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (15 Da) to form a stable oxonium ion.[7] This leads to a prominent peak at m/z 270 . Subsequent loss of carbon monoxide (CO, 28 Da) from this ion can yield a fragment at m/z 242 .

  • Nitro Group Fragmentations: The nitro group is a rich source of diagnostic fragments.

    • Loss of •NO: A common pathway for nitroarenes involves rearrangement and loss of a nitric oxide radical (30 Da), yielding a peak at m/z 255 .[8][9]

    • Loss of •NO₂: Direct cleavage of the C-N bond results in the loss of a nitro radical (46 Da), producing a significant ion at m/z 239 .[8][9] This fragment represents the stable dimethoxystyryl cation.

  • Styrenic Bond Cleavage: The double bond connecting the two aromatic rings is also a potential cleavage site. While less common than fragmentation of the substituents, cleavage can occur, leading to ions representing each ring system.

    • Formation of m/z 174: Cleavage retaining the charge on the nitrostyrene portion would yield an ion at m/z 174.

    • Formation of m/z 135: Cleavage with charge retention on the dimethoxybenzyl portion would produce the stable 3,5-dimethoxybenzyl cation at m/z 135 .

Comparative Analysis: Learning from Analogues

To validate and contextualize our predictions, we will examine the known fragmentation patterns of two key structural analogues.

Alternative 1: Resveratrol (3,5,4'-trihydroxystilbene)

Resveratrol shares the core stilbene backbone with a 3,5-disubstituted ring but possesses hydroxyl groups instead of methoxy groups and lacks the nitro substituent. Its fragmentation provides a baseline for the stilbene core. Under negative ion ESI-MS/MS, deprotonated resveratrol ([M-H]⁻ at m/z 227) shows characteristic losses of water and ketene (C₂H₂O).[10][11] In positive mode EI-MS, the fragmentation is driven by cleavage of the stilbene bridge and losses related to the hydroxyl groups, with key fragments reported at m/z 185 and 143.[12] The absence of the nitro group chemistry makes its spectrum significantly simpler.

Alternative 2: 4-Methoxy-β-nitrostyrene

This compound (also known as p-Methoxy-β-nitrostyrene) is an excellent model for the "right-hand" side of our target molecule. Its EI mass spectrum is publicly available in the NIST database.[13][14] The molecular ion appears at m/z 179 . Key fragments arise from the nitro group, including losses of •OH, •NO, and •NO₂, which are characteristic of nitro compounds.[13] This comparison directly supports our predictions for the fragmentation behavior of the nitro-substituted portion of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene.

Fragment Ion / Neutral Loss (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene (Predicted) Resveratrol (Experimental, EI-MS) 4-Methoxy-β-nitrostyrene (Experimental, EI-MS) Structural Rationale
Molecular Ion (M⁺•) m/z 285m/z 228m/z 179Stable aromatic core.
Loss of •CH₃ m/z 270N/Am/z 164Characteristic of methoxy groups.
Loss of •NO m/z 255N/Am/z 149Characteristic of nitroarenes.[9]
Loss of •NO₂ m/z 239N/Am/z 133Characteristic of nitroarenes.[9]
Stilbene Bridge Cleavage m/z 135m/z 185, 143[12]N/ACleavage of the ethylene bridge.

This comparative table highlights the diagnostic value of each functional group. The losses of •CH₃ are unique to the methoxy-containing compounds, while the losses of •NO and •NO₂ are definitive for the nitro-substituted molecules. The fragmentation of the core stilbene bridge, while present, is influenced by the nature and position of the substituents on the aromatic rings.

Conclusion

The in-silico fragmentation analysis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, guided by fundamental principles of mass spectrometry and validated through comparison with known analogues, provides a robust roadmap for its structural confirmation. The key diagnostic ions are predicted to arise from the facile loss of methyl radicals from the methoxy groups (yielding m/z 270) and the characteristic losses of nitric oxide (m/z 255) and nitrogen dioxide (m/z 239) from the nitro group. These signature fragments, particularly the combination thereof, create a unique mass spectral fingerprint that allows for unambiguous identification and differentiation from other stilbene derivatives. This guide serves as a practical tool for researchers, demonstrating how a predictive and comparative approach can be powerfully applied to the structural elucidation of novel molecules in the absence of pre-existing library data.

References

  • Stella, L., De Rosso, M., Panighel, A., Dalla Vedova, A., Flamini, R., & Traldi, P. (2008). Collisionally induced fragmentation of [M-H]− species of resveratrol and piceatannol investigated by deuterium labelling and accurate mass measurements. Rapid Communications in Mass Spectrometry, 22(23), 3867-3872. Available from: [Link]

  • Yinon, J., & Zitrin, S. (1981). Mass spectral fragmentation patterns of deuterated hexanitrobibenzyl and hexanitrostilbene. Journal of Mass Spectrometry and Ion Physics, 41(1), 57-63. Available from: [Link]

  • ResearchGate. (n.d.). MS/MS spectra of resveratrol and its derivatives with fragmented ion... [Image]. Retrieved from [Link]

  • Sun, J., Liu, S., Chen, H., & Yang, S. (2006). Fragmentation study of hexanitrostilbene by ion trap multiple mass spectrometry and analysis by liquid chromatography/mass spectrometry. Journal of Mass Spectrometry, 41(9), 1158-1166. Available from: [Link]

  • ResearchGate. (n.d.). (A) Mass fragmentation behavior of resveratrol (P for positive and N for negative) [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and main fragmentation patterns of acetylated cis-resveratrol [Image]. Retrieved from [Link]

  • Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Industrial & Engineering Chemistry Analytical Edition, 36(10), 2223-2229. Available from: [Link]

  • Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 2(10), 1033-1049. Available from: [Link]

  • Weber, J.-F., et al. (2008). MASS SPECTROMETRY OF UNNATURAL STILBENE DIMERS. The Malaysian Journal of Analytical Sciences, 12(3), 633-637. Available from: [Link]

  • NIST. (n.d.). 4-Methoxy-β-nitrostyrene. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Bonacci, G., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(7), 1247–1261. Available from: [Link]

  • PubChem. (n.d.). trans-4-Methoxy-beta-nitrostyrene. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from [Link]

  • Liu, G., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available from: [Link]

  • Kuhnel, E., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry, 58(12), e4993. Available from: [Link]

  • Son, Y., et al. (2022). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 10, 843480. Available from: [Link]

  • NIST. (n.d.). 4-Methyl-β-methyl-β-nitrostyrene. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • Gimaldinova, E. A., et al. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules, 29(10), 2235. Available from: [Link]

  • SpectraBase. (n.d.). trans-4-Methoxy-ß-nitrostyrene. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

  • Wierzchowski, M., et al. (2021). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Arabian Journal of Chemistry, 14(1), 102898. Available from: [Link]

  • LECO Corporation. (n.d.). Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Retrieved from [Link]

  • Kampa, M., et al. (2018). Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells. Postepy higieny i medycyny doswiadczalnej, 72, 946-954. Available from: [Link]

  • ResearchGate. (n.d.). A scheme of methoxy stilbenes (MS) synthesis and their structures [Image]. Retrieved from [Link]

Sources

A Researcher's Guide to the Elemental Analysis Validation of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of reliable research. For novel synthesized compounds such as (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, a multifaceted analytical approach is imperative. This guide provides an in-depth comparison of methodologies for elemental analysis validation, focusing on the gold-standard combustion analysis while acknowledging alternative techniques. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to critically evaluate the elemental composition of this and similar organic molecules.

The Imperative of Elemental Analysis

Elemental analysis serves as a fundamental checkpoint in synthetic chemistry. It provides a quantitative determination of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[1][2][3] This data is crucial for:

  • Structural Verification: Confirming that the empirical formula derived from experimental results aligns with the theoretical formula of the target molecule.

  • Purity Assessment: Significant deviations between experimental and theoretical values can indicate the presence of impurities, residual solvents, or incomplete reactions.[4][5]

For (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, with a molecular formula of C₁₆H₁₅NO₄, the theoretical elemental composition is the benchmark against which all experimental data must be compared.

Theoretical Elemental Composition of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01116192.17667.36
HydrogenH1.0081515.1205.30
NitrogenN14.007114.0074.91
OxygenO15.999463.99622.43
Total 285.299 100.00

Gold Standard: CHN Combustion Analysis

The most widely employed method for determining the carbon, hydrogen, and nitrogen content of an organic compound is CHNS/O analysis, a technique rooted in the Pregl-Dumas method.[1][6] This method is favored for its speed, simplicity, and cost-effectiveness.[1] The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 1000°C).[6][7]

The underlying principle is the conversion of the constituent elements into simple, detectable gases:

  • Carbon is oxidized to Carbon Dioxide (CO₂)

  • Hydrogen is oxidized to Water (H₂O)

  • Nitrogen is converted to Nitrogen gas (N₂) and its oxides (NOx), which are subsequently reduced to N₂.

These combustion products are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[1][6] The instrument's software then calculates the mass percentage of each element based on the initial sample weight.[8]

Experimental Protocol for CHN Analysis

The following is a generalized, yet critical, step-by-step protocol for the CHN analysis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene.

1. Sample Preparation:

  • Rationale: Homogeneity is paramount for reproducible results. Any contaminants or residual moisture will lead to inaccurate elemental percentages.

  • Procedure:

    • Ensure the sample is a finely ground, homogenous powder.

    • Dry the sample to a constant weight, typically under vacuum or in a desiccator, to remove any residual solvents or water.

2. Instrument Calibration:

  • Rationale: Calibration with a certified standard of known elemental composition ensures the accuracy of the detector's response.

  • Procedure:

    • Analyze a certified organic standard (e.g., acetanilide) to create a calibration curve.

    • The instrument will use this curve to correlate the detector signal with the elemental mass.

3. Sample Weighing and Encapsulation:

  • Rationale: The final elemental composition is reported as a percentage of the initial mass, making accurate weighing critical.[8] A microbalance is recommended for the small sample sizes typically used.

  • Procedure:

    • Using a microbalance, accurately weigh 1-3 mg of the dried sample into a tin or silver capsule.

    • Seal the capsule to enclose the sample securely.

4. Combustion and Analysis:

  • Rationale: High temperatures and an oxygen-rich atmosphere ensure the complete conversion of the sample to its gaseous combustion products.

  • Procedure:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The instrument will automatically perform the combustion, reduction of NOx to N₂, separation of the resulting CO₂, H₂O, and N₂ gases, and their detection.

5. Data Evaluation:

  • Rationale: The primary validation criterion is the comparison of the experimental results with the theoretical values. For publication in most peer-reviewed journals, the experimental values for C, H, and N should be within ±0.4% of the calculated theoretical values.[4][5]

  • Procedure:

    • The instrument's software will provide the weight percentages of C, H, and N.

    • Compare these experimental values to the theoretical values calculated for C₁₆H₁₅NO₄.

Visualizing the Validation Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Validation Homogenize Homogenize Sample Dry Dry to Constant Weight Homogenize->Dry Weigh Accurately Weigh (1-3 mg) Dry->Weigh Encapsulate Encapsulate in Tin/Silver Foil Weigh->Encapsulate Combust High-Temp Combustion (in O2) Encapsulate->Combust Separate GC Separation (CO2, H2O, N2) Combust->Separate Detect TCD Detection Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare to Theoretical (C16H15NO4) Calculate->Compare Accept Acceptance Criteria (±0.4% Deviation) Compare->Accept Report Final Report Accept->Report Pass

Caption: Workflow for the elemental analysis validation of a synthesized organic compound.

Comparative Analysis: Expected vs. Theoretical Data

The table below outlines the theoretical elemental composition of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene and the acceptable range for experimental results based on the widely accepted ±0.4% deviation criterion.[4][5]

ElementTheoretical Mass %Acceptable Experimental Range (%)
Carbon (C)67.3666.96 - 67.76
Hydrogen (H)5.304.90 - 5.70
Nitrogen (N)4.914.51 - 5.31

Alternative and Complementary Analytical Techniques

While CHN combustion analysis is the primary method for determining elemental ratios, other techniques can provide complementary or, in some cases, alternative data.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass-to-charge ratio of the parent ion, which can be used to confirm the molecular formula.[4][5] It is often used in conjunction with elemental analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure and assessing purity.[4][5] While not a direct measure of elemental composition, a clean NMR spectrum is strong evidence of a pure compound.

  • Inductively Coupled Plasma (ICP) Methods (ICP-OES, ICP-MS): These techniques are highly sensitive for detecting trace elements and are particularly useful for analyzing inorganic samples or detecting metallic impurities in organic samples.[9] They are not typically used for bulk C, H, and N determination in pure organic compounds.

  • X-ray Fluorescence (XRF): A non-destructive technique for elemental analysis, often used for qualitative identification of elements in a sample.[2]

It is important to note that for the specific purpose of validating the C, H, and N ratios in a pure organic compound like (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene, CHN combustion analysis remains the most direct, efficient, and widely accepted method.[1]

Conclusion

The validation of the elemental composition of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is a critical step in its characterization. CHN combustion analysis stands as the definitive technique, offering a reliable and cost-effective means of confirming the empirical formula and assessing purity. When experimental results for carbon, hydrogen, and nitrogen fall within ±0.4% of the theoretical values, it provides strong, defensible evidence of the compound's identity and integrity. The integration of complementary techniques such as HRMS and NMR further strengthens the analytical data package, ensuring the highest level of scientific rigor in research and development.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (2022, July 28). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

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A Senior Application Scientist's Guide to 13C NMR Peak Assignments for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone analytical technique for this purpose. This guide provides an in-depth technical comparison and assignment of the 13C NMR peaks for the synthesized stilbenoid, (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene. In the absence of a complete, formally published experimental spectrum for this specific molecule, this guide leverages a combination of predictive methodologies and comparative analysis with experimentally-derived data from structurally analogous compounds to provide a robust and well-reasoned peak assignment.

The Challenge: Unraveling the Electronic Tapestry of a Polysubstituted Stilbene

The structure of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene presents a fascinating case for 13C NMR analysis. The molecule integrates two distinct aromatic systems with opposing electronic characteristics, connected by a vinyl bridge. The 1,3-dimethoxy-5-vinylbenzene moiety is electron-rich due to the two meta-directing, activating methoxy groups. Conversely, the 4-nitrostyryl fragment is electron-deficient owing to the potent electron-withdrawing nature of the para-nitro group. This electronic push-pull system, conjugated across the stilbene backbone, results in a nuanced distribution of electron density, which is directly reflected in the 13C NMR chemical shifts. Our objective is to dissect these influences to assign each of the 16 unique carbon signals.

Comparative Analysis: Leveraging Experimental Data from Analogous Structures

To achieve a high-confidence assignment, we will compare a predicted 13C NMR spectrum with experimental data from key structural analogues. This approach allows us to anchor our predictions in real-world measurements, enhancing the reliability of the final assignments.

A predicted 13C NMR spectrum for the target molecule was generated using the online resource, nmrdb.org[1]. The predicted chemical shifts are presented in Table 1, alongside experimental data for relevant analogues.

Table 1: Comparison of Predicted 13C NMR Chemical Shifts for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene with Experimental Data of Analogous Compounds.

Carbon AtomPredicted Chemical Shift (ppm) for Target MoleculeExperimental Data: (E)-1,3,5-trimethoxystilbene (ppm)[2]Experimental Data: (E)-4-Nitrostilbene (ppm)[3]Experimental Data: 1,3-Dimethoxybenzene (ppm)[2]
1 161.2161.04-161.4
2 99.1100.0-99.7
3 161.2161.04-161.4
4 106.2104.6-104.5
5 139.2139.4-139.6
6 106.2104.6-104.5
α 126.3129.2~126-129-
β 132.8128.7~129-132-
1' 144.5-~144-
2' 126.9-~127-
3' 124.3-~124-
4' 146.8-~147-
5' 124.3-~124-
6' 126.9-~127-
OCH₃ 55.555.5-55.5

Note: The numbering scheme for the carbon atoms is provided in Figure 1.

Step-by-Step Peak Assignment and Rationale

The assignment of each carbon signal is a logical process of deduction, integrating the predicted values with the established electronic effects of the substituents. The workflow for this process is illustrated in Figure 2.

Figure 1: Molecular Structure and Carbon Numbering Scheme

Caption: Numbering of carbon atoms in (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene.

Figure 2: Workflow for 13C NMR Peak Assignment

G Start Target Molecule: (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene Predict Predict 13C NMR Spectrum (e.g., nmrdb.org) Start->Predict Gather_Data Gather Experimental Data for Analogous Compounds Start->Gather_Data Assign_Quaternary Assign Quaternary Carbons (C1, C3, C5, C1', C4') Predict->Assign_Quaternary Analyze_Substituents Analyze Substituent Effects (Methoxy and Nitro groups) Gather_Data->Analyze_Substituents Analyze_Substituents->Assign_Quaternary Assign_Protonated_Aromatic Assign Protonated Aromatic Carbons (C2, C4, C6, C2', C3', C5', C6') Assign_Quaternary->Assign_Protonated_Aromatic Assign_Vinyl Assign Vinyl Carbons (Cα, Cβ) Assign_Protonated_Aromatic->Assign_Vinyl Assign_Methoxy Assign Methoxy Carbons Assign_Vinyl->Assign_Methoxy Final_Assignment Final Peak Assignment Table Assign_Methoxy->Final_Assignment

Caption: A systematic workflow for the assignment of 13C NMR peaks.

The Dimethoxy-Substituted Ring (Ring A)
  • C1 and C3 (Predicted: 161.2 ppm): These carbons are directly attached to the strongly electron-donating methoxy groups, which causes a significant downfield shift (deshielding). This is a classic effect of oxygen substitution on an aromatic ring. The experimental value for the corresponding carbons in 1,3-dimethoxybenzene is 161.4 ppm, and in the very close analog (E)-1,3,5-trimethoxystilbene, it is 161.04 ppm, strongly supporting this assignment.[2]

  • C5 (Predicted: 139.2 ppm): This is the ipso-carbon to the styryl group. The attachment to the vinyl group causes a downfield shift from the standard benzene chemical shift of 128.5 ppm. The experimental value for the equivalent carbon in (E)-1,3,5-trimethoxystilbene is 139.4 ppm, showing excellent agreement.[2]

  • C2 (Predicted: 99.1 ppm): This carbon is situated ortho to two methoxy groups, which results in a strong shielding effect (upfield shift) due to the resonance donation of electron density. The experimental value for this carbon in 1,3-dimethoxybenzene is 99.7 ppm, and in (E)-1,3,5-trimethoxystilbene, it is 100.0 ppm.[2]

  • C4 and C6 (Predicted: 106.2 ppm): These carbons are ortho to one methoxy group and para to the other, leading to a significant shielding effect. Their chemical equivalence is due to the symmetry of the substitution pattern. The experimental value for the para carbon in 1,3-dimethoxybenzene is 104.5 ppm, and for the equivalent carbons in (E)-1,3,5-trimethoxystilbene, it is 104.6 ppm, corroborating this assignment.[2]

  • -OCH₃ (Predicted: 55.5 ppm): The chemical shift for methoxy group carbons attached to an aromatic ring typically falls in the range of 55-56 ppm.[4] The experimental value for the methoxy carbons in both 1,3-dimethoxybenzene and (E)-1,3,5-trimethoxystilbene is 55.5 ppm, making this a confident assignment.[2]

The Nitro-Substituted Ring (Ring B)
  • C4' (Predicted: 146.8 ppm): This is the ipso-carbon attached to the strongly electron-withdrawing nitro group. The nitro group's powerful inductive and resonance effects cause a significant deshielding of this carbon. Experimental data for (E)-4-nitrostilbene shows this carbon at approximately 147 ppm, which is in excellent agreement with the prediction.[3]

  • C1' (Predicted: 144.5 ppm): This carbon is attached to the vinyl group and is para to the nitro group. The electron-withdrawing nature of the nitro group, transmitted through the conjugated system, deshields this carbon. The experimental value for this carbon in (E)-4-nitrostilbene is around 144 ppm.[3]

  • C3' and C5' (Predicted: 124.3 ppm): These carbons are meta to the nitro group. The influence of the nitro group at the meta position is less pronounced than at the ortho and para positions. These carbons are also ortho to the styryl group. Their chemical equivalence is due to symmetry. Experimental data for (E)-4-nitrostilbene places these carbons at approximately 124 ppm.[3]

  • C2' and C6' (Predicted: 126.9 ppm): These carbons are ortho to the nitro group and meta to the styryl group. The electron-withdrawing nitro group deshields these carbons. Their chemical equivalence is a result of the molecule's symmetry. Experimental data for (E)-4-nitrostilbene shows these carbons at approximately 127 ppm.[3]

The Vinyl Bridge
  • Cβ (Predicted: 132.8 ppm): In (E)-stilbenes, the Cβ carbon (the carbon closer to the unsubstituted or less electron-rich ring) generally appears at a lower field than Cα. The electron-withdrawing nitro group on the adjacent ring significantly deshields this carbon.

  • Cα (Predicted: 126.3 ppm): The Cα carbon is attached to the electron-rich dimethoxy-substituted ring. The electron-donating character of this ring leads to a more shielded environment for Cα compared to Cβ.

Experimental Protocol for 13C NMR Data Acquisition

For researchers seeking to experimentally validate these assignments, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 10-20 mg of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is fully dissolved to avoid line broadening.

    • Filter the solution if any particulate matter is present.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

    • Tune and match the probe to the ¹³C frequency.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift axis using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Conclusion

The 13C NMR peak assignments for (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene have been systematically deduced through a comparative analysis of a predicted spectrum and experimental data from structurally related compounds. The strong correlation between the predicted values and the empirical data for analogous structures provides a high degree of confidence in these assignments. This guide serves as a valuable resource for researchers working with this and similar polysubstituted stilbenoid compounds, offering a clear rationale for the observed chemical shifts based on fundamental principles of electronic and structural effects in NMR spectroscopy.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Gunther, H. (2013).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]

  • Levy, G. C., & Nelson, G. L. (2009). Carbon-13 nuclear magnetic resonance for organic chemists. John Wiley & Sons.
  • Kalinoowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR spectroscopy. Wiley.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMRDB.org: NMR-Predict. [Link]

  • ChemDraw. PerkinElmer Informatics. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Wired Chemist. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. [Link]

  • PubChem. 4-Amino-4'-nitrostilbene. [Link]

  • NIST WebBook. (E)-4-Nitrostilbene. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • NIST WebBook. (E)-4-Nitrostilbene. [Link]

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Safety Operating Guide

Proper Disposal Procedures: (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

[1]

Part 1: Immediate Action & Safety Profile

This guide provides a self-validating workflow for the disposal of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene , a research-grade stilbene derivative. Due to the presence of the nitro group (

Emergency Response Card (Spills < 5g)
Parameter Action Directive
Immediate Isolation Evacuate the immediate bench area (radius: 2 meters).
PPE Requirement Nitrile gloves (double-gloved), Safety Goggles (ANSI Z87.1), Lab Coat.
Neutralization Do NOT use strong bases. Nitro compounds can form unstable salts.
Cleanup Media Adsorb with vermiculite or sand.[1][2] Do not use combustible materials (paper towels) for bulk powder.
First Aid Skin: Wash with soap/water for 15 min.[2][3][4] Eyes: Flush for 15 min. Inhalation: Move to fresh air.

Part 2: Waste Characterization & Classification

Before disposal, the waste stream must be characterized to ensure regulatory compliance (RCRA/EPA). While this specific CAS is not explicitly "P" or "U" listed under 40 CFR 261.33, it must be managed as Hazardous Chemical Waste due to characteristic toxicity and potential reactivity.

Chemical Hazard Profile
  • Reactive Moiety: Nitro group (

    
    ) attached to a conjugated system.
    
  • Photosensitivity: The (E)-stilbene double bond is prone to photo-isomerization to the (Z)-form. Waste containers should be opaque or amber.

  • Incompatibility: Strong oxidizers (peroxides), strong reducing agents (hydrides), and strong bases.[5]

Waste Stream Segregation Table
Waste FormClassificationEPA/RCRA Code (Proxy)Disposal Method
Pure Solid Toxic Organic SolidD001 (Ignitable) / CharacteristicHigh-BTU Incineration
Solution (Organic) Flammable LiquidD001 / F003Fuel Blending / Incineration
Mother Liquor Mixed Organic SolventD001 / F003Fuel Blending
Contaminated Sharps Hazardous DebrisN/AIncineration

Critical Note: Never mix nitro-aromatics with strong reducing agents (e.g., Sodium Borohydride waste) in the same carboy. The reduction of nitro groups is exothermic and can pressurize waste containers.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Objective: Safe packaging of solid powder for thermal destruction.

  • Container Selection: Use a wide-mouth HDPE jar or an amber glass jar with a Teflon-lined cap.

  • Transfer:

    • Place the waste container in a fume hood.

    • Using a chemically resistant spatula, transfer the solid into the jar.

    • Self-Validation: Wipe the threads of the jar with a dry Kimwipe to ensure a tight seal.

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: "(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene".[6]

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the sealed jar into a clear plastic bag (zip-lock) before placing it in the satellite accumulation area.

Protocol B: Liquid Waste (Solutions & Reaction Mixtures)

Objective: Disposal of the compound dissolved in solvents (DCM, DMSO, Methanol).

  • Solvent Compatibility Check: Ensure the primary solvent is compatible with the "Organic Waste" carboy (typically HDPE).

  • Dilution (Optional but Recommended): If the concentration is

    
    , dilute with the primary solvent to reduce precipitation risks in the waste container.
    
  • Transfer:

    • Pour slowly into the "Non-Halogenated" or "Halogenated" waste stream depending on the solvent.

    • Critical Step: Rinse the original flask with acetone and add the rinsate to the waste container.

  • Venting: Ensure the waste cap is vented or loosely tightened if the reaction was recently quenched, to allow off-gassing.

Part 4: Decision Workflows (Visualized)

Diagram 1: Waste Stream Decision Matrix

This logic tree guides the researcher to the correct disposal path based on the physical state of the waste.

WasteDisposalStartWaste Generation:(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzeneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidDebrisContaminatedGloves/SharpsStateCheck->DebrisSolidActionPack in Amber JarLabel: 'Toxic Solid'Solid->SolidActionSolventCheckCheck Solvent TypeLiquid->SolventCheckIncinerationHigh-BTU Incineration(Approved Facility)Debris->IncinerationSolidAction->IncinerationHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHaloHalo->IncinerationNonHalo->Incineration

Caption: Logical flow for categorizing and routing waste streams to the appropriate destruction method.

Diagram 2: Spill Response Workflow

A systematic approach to handling accidental releases in the laboratory.

SpillResponseSpillSpill DetectedAssessAssess Volume & Form(< 5g vs > 5g)Spill->AssessPPEDon PPE:Nitrile Gloves, Goggles, Lab CoatAssess->PPEContainContainment:Use Vermiculite/Sand bermPPE->ContainCleanCleanup:Scoop into HDPE JarContain->CleanDeconDecontamination:Wash area with soap/waterClean->DeconReportReport to EHS& Label WasteDecon->Report

Caption: Operational workflow for containing and cleaning small-scale laboratory spills.

Part 5: Regulatory Compliance & Documentation

To maintain "Trustworthiness" and audit-readiness, every disposal event must be documented.

  • Labeling Standards:

    • Full Name: No abbreviations. Use "(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene".[6]

    • Hazard Pictograms: GHS07 (Exclamation Mark - Irritant) and GHS08 (Health Hazard - if chronic toxicity is suspected).

  • Storage Limits: Do not store waste containers for more than 90 days (standard US satellite accumulation rule).

  • Manifesting: When transferring to EHS or a third-party contractor (e.g., Veolia, Clean Harbors), list the waste under "Lab Pack - Organic Toxicity Characteristic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9025, 1,3-Dimethoxybenzene (Parent Structure). Retrieved from [Link]

  • US Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene

Executive Safety Summary

Compound Identity: (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene Synonyms: 3,5-Dimethoxy-4'-nitrostilbene; (E)-3,5-dimethoxy-4'-nitro-stilbene.[1] Chemical Class: Nitro-stilbenoid (Resveratrol Analog). Risk Level: HIGH (BSL-2 / Chemical Hazard Band 3) due to the nitroaromatic moiety and stilbene pharmacophore.

Core Directive: This compound is a nitro-substituted stilbene . While specific toxicological data for this exact derivative may be limited, structurally related compounds (e.g., 4-nitrostilbene) are potent mutagens and suspected carcinogens .[1] You must apply the Precautionary Principle : handle as if it is a confirmed mutagen and skin sensitizer.

Hazard Identification & Risk Assessment

Hazard CategoryGHS Classification (Inferred*)Operational Implication
Acute Toxicity Category 3 (Oral/Dermal/Inhalation)Toxic if swallowed or absorbed through skin.
Health Hazard Mutagenicity Category 2 Suspected of causing genetic defects.
Irritation Skin/Eye Irritant Category 2ADust causes severe eye/respiratory irritation.
Physical Light SensitiveTrans-to-cis photoisomerization occurs under UV/ambient light, altering biological activity.

*Note: Classifications are derived from quantitative structure-activity relationship (QSAR) data of the homologous series (4-nitrostilbene).

Personal Protective Equipment (PPE) Matrix

Protocol: "Zero-Skin-Contact" policy.

Body AreaRequired EquipmentTechnical Specification
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling. Change outer gloves immediately after splash.
Respiratory Engineering Control Primary Handle strictly inside a certified Chemical Fume Hood. If hood is unavailable (Emergency only): Full-face respirator with P100/Organic Vapor cartridges.
Eye/Face Chemical Goggles ANSI Z87.1 compliant. Safety glasses are insufficient for powders.
Body Lab Coat + Apron 100% Cotton or Tyvek lab coat. Add a chemically resistant apron (rubber/PVC) during liquid transfer.

Operational Protocol: Safe Handling Workflow

A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Light Protection: Essential. Store in amber glass vials wrapped in aluminum foil.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the stilbene double bond.

B. Weighing & Solubilization (Critical Step)
  • Solubility Profile:

    • Insoluble: Water.[2][3]

    • Soluble: DMSO, Acetone, Ethyl Acetate, Dichloromethane (DCM).[1]

  • Procedure:

    • Transfer the sealed vial into the fume hood before opening.

    • Place a static-dissipative mat or wet wipe on the balance to trap stray powder.

    • Weigh the solid into a pre-tared amber vial.

    • Dissolve immediately in solvent (e.g., DMSO) to minimize dust hazard. Once in solution, the inhalation risk drops, but permeation risk remains.[1]

C. Reaction/Usage
  • Light Precaution: Perform experiments in low light or use amber glassware.

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides) and strong bases (which may deprotonate or degrade the molecule).

Emergency Response & Waste Disposal

Spill Management
  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Double gloves, goggles, N95/P100 respirator.

  • Contain: Cover spill with a damp paper towel (solvent-soaked if necessary, e.g., acetone) to prevent dust dispersion.

  • Clean: Wipe area 3x with acetone, then soap and water.

  • Verify: Check for yellow/orange residue (visual indicator of contamination).

Disposal Plan
  • Waste Code: D001 (Ignitable, if in solvent) / U-Listed equivalent (Toxic).

  • Segregation: Do NOT mix with oxidizer waste.

  • Method: Collect in a dedicated "High Hazard - Organic" waste stream for incineration .

Visualized Safety Workflow (Graphviz)

SafetyProtocol Storage Storage (Amber Vial, 4°C, Argon) Weighing Weighing (Fume Hood + Static Mat) Storage->Weighing Transfer Sealed Solubilization Solubilization (DMSO/Acetone) Weighing->Solubilization Add Solvent Immediately Experiment Experimentation (Low Light Conditions) Solubilization->Experiment Transfer Solution Waste Disposal (High Hazard Incineration) Experiment->Waste Segregate Stream Spill Spill Event Spill->Waste Wet Wipe Clean-up

Caption: Operational workflow emphasizing containment from storage to disposal. Note the critical "Solvent Addition" step to mitigate dust hazards.

References

  • National Toxicology Program (NTP). (2025). Testing Status of 4-Nitrostilbene M90025. U.S. Department of Health and Human Services. [Link]

  • PubChem. (2025). Compound Summary: Resveratrol and Stilbene Derivatives. National Library of Medicine. [Link]

  • Gosslau, A., et al. (2008). A methoxy derivative of resveratrol analog selectively induced activation of the mitochondrial apoptotic pathway. British Journal of Cancer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.